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Core Science & Biosynthesis

Foundational

Advantages of Methyltetrazine vs H-Tetrazine stability

The Stability Paradigm in Bioorthogonal Chemistry: A Technical Guide to Methyltetrazine vs. H-Tetrazine Executive Summary For researchers and drug development professionals navigating the landscape of bioorthogonal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

The Stability Paradigm in Bioorthogonal Chemistry: A Technical Guide to Methyltetrazine vs. H-Tetrazine

Executive Summary

For researchers and drug development professionals navigating the landscape of bioorthogonal chemistry, the inverse electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained alkenes (e.g., trans-cyclooctene, TCO) represents the gold standard for in vivo bioconjugation. However, the design of the tetrazine probe requires a critical compromise between reaction kinetics and physiological stability. This guide provides an in-depth mechanistic analysis of why Methyltetrazine (Me-Tz) has become the "workhorse" reagent for complex biological applications, contrasting its robust stability profile against the kinetically superior but highly unstable H-Tetrazine (H-Tz).

Mechanistic Foundations: The LUMO-Stability Inverse Law

The IEDDA reaction is driven by the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene (the tetrazine) and the Highest Occupied Molecular Orbital (HOMO) of the dienophile (the TCO)[1]. The substituent at the C6 position of the tetrazine ring fundamentally dictates this orbital energy landscape:

  • H-Tetrazine (H-Tz): The Kinetic Champion. Monosubstituted tetrazines (H-Tz) lack steric hindrance and possess a highly electron-deficient core. This lowers the LUMO energy, resulting in exceptionally fast second-order rate constants (often >10,000 M⁻¹s⁻¹)[1],[2]. However, this extreme electrophilicity is a double-edged sword. In complex biological media, the unshielded tetrazine core is highly susceptible to nucleophilic attack by endogenous thiols and amines, leading to rapid metabolic degradation[3].

  • Methyltetrazine (Me-Tz): The Stability Paradigm. The addition of a methyl group (-CH₃) at the C6 position introduces a critical stabilizing effect. Through hyperconjugation, the electron-donating methyl group slightly raises the LUMO energy of the tetrazine ring[4]. While this reduces the IEDDA reaction rate (k₂ ~1,000 - 5,000 M⁻¹s⁻¹), it provides massive thermodynamic stabilization against nucleophilic degradation[4],[2]. Furthermore, the methyl group provides localized steric shielding, protecting the reactive core during prolonged systemic circulation[5].

IEDDA_Stability Tz Tetrazine Probe (Me-Tz or H-Tz) IEDDA IEDDA Cycloaddition (Desired Pathway) Tz->IEDDA + TCO Degradation Nucleophilic Attack (Biological Media) Tz->Degradation H-Tz Pathway (High Susceptibility) TCO TCO-Tagged Target TCO->IEDDA Product Stable Conjugate (Dihydropyridazine) IEDDA->Product - N2 Inactive Degraded Probe (Loss of Function) Degradation->Inactive

Caption: IEDDA reaction pathway vs. nucleophilic degradation of unstable tetrazines.

Quantitative Data Presentation

The theoretical mechanisms translate directly into empirical performance. As summarized below, the order-of-magnitude difference in serum stability dictates the operational utility of these probes[3],[2].

Tetrazine DerivativeSubstituent TypeSecond-Order Rate Constant (k₂ with TCO)Serum Stability (48h in 10% FBS at 37°C)Primary Application Profile
H-Tetrazine (H-Tz) Monosubstituted> 10,000 M⁻¹s⁻¹< 13% remaining Short-duration in vitro assays; rapid cell-surface labeling.
Methyltetrazine (Me-Tz) Disubstituted (-CH₃)~ 1,000 - 5,000 M⁻¹s⁻¹> 63% remaining (Often >92% at 12h)In vivo pretargeted imaging; Antibody-Drug Conjugates (ADCs).
Phenyltetrazine (Ph-Tz) Disubstituted (-Ph)~ 1,000 M⁻¹s⁻¹HighMaterial science; applications requiring high lipophilicity.

The Core Advantage of Methyltetrazine in vivo

In advanced therapeutic workflows—such as pretargeted Positron Emission Tomography (PET) imaging or targeted alpha therapy—kinetics cannot compensate for a lack of stability[6].

In a standard pretargeting protocol, a TCO-modified targeting vector (e.g., a monoclonal antibody) is administered and allowed to circulate for 24 to 48 hours to achieve maximum tumor penetration and clear from healthy background tissues[6]. If an H-Tz radioligand is subsequently injected, its rapid degradation in the bloodstream drastically reduces the effective concentration of the active probe before it can reach the tumor site[3]. Me-Tz overcomes this biological barrier. Its exceptional stability ensures that the bioorthogonal handle remains fully active during circulation, yielding a dramatically higher signal-to-noise ratio and absolute tumor uptake[5],[6].

Experimental Protocols & Self-Validating Workflows

Protocol A: LC-MS/MS Validation of Tetrazine Serum Stability

To empirically validate the stability of a chosen tetrazine before in vivo deployment, researchers must employ a self-validating LC-MS/MS workflow.

  • Causality: Incubating the probe in 10% Fetal Bovine Serum (FBS) exposes the tetrazine to the exact nucleophilic amines and thiols that cause degradation in vivo.

  • Step 1: Prepare a 100 µM stock of the Tetrazine probe in DMSO.

  • Step 2: Dilute the probe to a final concentration of 5 µM in DMEM supplemented with 10% FBS. Spike the solution with 1 µM of an inert, stable-isotope-labeled internal standard (IS) to normalize for LC-MS ionization suppression caused by serum proteins.

  • Step 3: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 4, 12, 24, and 48 hours.

  • Step 4: Quench each aliquot immediately with 150 µL of ice-cold acetonitrile to precipitate serum proteins and halt degradation. Centrifuge at 14,000 x g for 10 minutes.

  • Step 5: Analyze the supernatant via LC-MS/MS, plotting the ratio of the intact Tetrazine peak area to the IS peak area over time. Me-Tz should exhibit a minimal degradation slope compared to H-Tz[3].

Protocol B: Pretargeted in vivo Tumor Labeling Workflow

This protocol leverages the stability of Me-Tz to achieve high-contrast tumor imaging.

  • Causality: The delayed injection of the Me-Tz probe allows the unbound TCO-antibody to clear through the hepatic or renal systems, ensuring the IEDDA click reaction only occurs at the localized tumor site.

  • Step 1 (Primary Targeting): Inject the TCO-functionalized monoclonal antibody intravenously into the murine model.

  • Step 2 (Clearance Phase): Wait 24–48 hours. Self-Validation Check: Include a control cohort injected with a non-targeted (isotype control) TCO-antibody to quantify non-specific accumulation via the Enhanced Permeability and Retention (EPR) effect.

  • Step 3 (Effector Injection): Inject the Me-Tz functionalized radioprobe (e.g., ⁶⁸Ga-Me-Tz or ²¹¹At-Me-Tz)[6].

  • Step 4 (In Vivo Click): Allow 1–2 hours for the Me-Tz probe to circulate, penetrate the tumor microenvironment, and covalently ligate to the TCO-antibody via IEDDA.

  • Step 5 (Readout): Perform PET imaging or biodistribution analysis.

Pretargeted_Workflow Step1 1. Inject TCO-Antibody Step2 2. Circulation & Clearance (24-48h Incubation) Step1->Step2 Step3 3. Inject Me-Tz-Radioprobe Step2->Step3 Step4 4. in vivo IEDDA Ligation Step3->Step4 Step5 5. PET Imaging / Therapy Step4->Step5

Caption: Step-by-step workflow for pretargeted in vivo imaging using Me-Tz probes.

References

Sources

Exploratory

A Senior Application Scientist's Guide to the Inverse Electron Demand Diels-Alder (IEDDA) Reaction

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary: Beyond the Classical Diels-Alder The Diels-Alder reaction, a Nobel Prize-winning cornerstone of organic synthesis, traditionally...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Classical Diels-Alder

The Diels-Alder reaction, a Nobel Prize-winning cornerstone of organic synthesis, traditionally involves the cycloaddition of an electron-rich diene with an electron-poor dienophile. However, the landscape of chemical ligation and bioconjugation has been revolutionized by its lesser-known, yet arguably more powerful counterpart: the Inverse Electron Demand Diels-Alder (IEDDA) reaction. First introduced as a powerful tool for bioorthogonal chemistry in 2008, the IEDDA reaction has since emerged as one of the fastest and most specific catalyst-free ligation methods available.[1][2]

This guide provides an in-depth exploration of the IEDDA reaction, moving beyond simple definitions to dissect its core mechanistic principles. We will examine the reaction from a Frontier Molecular Orbital (FMO) perspective, detail the characteristics of its key reactants, and provide field-tested insights into its application, particularly in the realms of drug development and biomedical research.

The Heart of the Reaction: A Frontier Molecular Orbital (FMO) Perspective

To truly grasp the power and speed of the IEDDA reaction, one must understand its electronic underpinnings. Unlike the "normal" Diels-Alder reaction, which is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, the IEDDA reaction inverts this relationship.[3][4]

The key to IEDDA's rapid kinetics is the narrow energy gap between the HOMO of the dienophile and the LUMO of the diene .[1][5] This "inverse" electronic arrangement is achieved by using an electron-rich dienophile and an electron-poor diene.[3]

  • Electron-Rich Dienophile: The presence of electron-donating groups (EDGs) on the dienophile raises the energy of its HOMO, bringing it closer to the diene's LUMO.[5][6]

  • Electron-Poor Diene: Conversely, electron-withdrawing groups (EWGs) on the diene lower the energy of its LUMO, further narrowing the HOMO-LUMO gap.[5][6][7]

This minimized energy gap facilitates a more efficient orbital overlap, dramatically accelerating the rate of the cycloaddition.[1][6]

FMO_Comparison cluster_normal Normal Diels-Alder cluster_iedda Inverse Electron Demand Diels-Alder (IEDDA) Diene_N Diene (Electron-Rich) HOMO_Diene_N HOMO LUMO_Diene_N LUMO Dienophile_N Dienophile (Electron-Poor) HOMO_Dienophile_N HOMO LUMO_Dienophile_N LUMO HOMO_Diene_N->LUMO_Dienophile_N Dominant Interaction (Small Energy Gap) HOMO_Dienophile_N->LUMO_Diene_N Large Energy Gap Diene_I Diene (Electron-Poor) HOMO_Diene_I HOMO LUMO_Diene_I LUMO Dienophile_I Dienophile (Electron-Rich) HOMO_Dienophile_I HOMO LUMO_Dienophile_I LUMO HOMO_Diene_I->LUMO_Dienophile_I Large Energy Gap HOMO_Dienophile_I->LUMO_Diene_I Dominant Interaction (Small Energy Gap)

Caption: FMO diagram comparing Normal and Inverse Electron Demand Diels-Alder reactions.

The Key Players: Dienes and Dienophiles in IEDDA

The success of an IEDDA reaction is critically dependent on the judicious selection of the diene and dienophile.

Electron-Deficient Dienes: The Tetrazine Core

The most prominent and widely used class of dienes for IEDDA reactions are 1,2,4,5-tetrazines (Tz).[1][8] Their electron-deficient aromatic ring system results in a very low-lying LUMO, making them exceptionally reactive.

  • Substituent Effects: The reactivity of the tetrazine ring can be finely tuned. Electron-withdrawing substituents (e.g., pyridyl, pyrimidyl) further lower the LUMO energy, increasing the reaction rate.[5] Conversely, electron-donating groups (e.g., methyl) decrease reactivity but can enhance the stability of the tetrazine.[1] It's a classic trade-off: reactivity is often inversely correlated with stability.[1]

Electron-Rich Dienophiles: The Power of Strain

A variety of electron-rich dienophiles are employed in IEDDA reactions, but the most effective are those that also incorporate ring strain.[5][6]

  • Strained Alkenes and Alkynes: Dienophiles such as trans-cyclooctene (TCO) and norbornene are highly favored.[1][9] The ring strain in these molecules raises the energy of the HOMO, significantly accelerating the reaction.[5] TCO is a particularly reactive dienophile, often considered the gold standard for rapid IEDDA ligations.[1]

  • Electronic Effects: As with the diene, the dienophile's reactivity is enhanced by electron-donating groups.[1][7]

Reaction Mechanism and Kinetics: A Rapid and Irreversible Process

The IEDDA reaction between a tetrazine and an alkene is a concerted [4+2] cycloaddition.[8] This initial cycloaddition forms an unstable bicyclic intermediate.[7] This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂).[1][8] This release of gas is a key thermodynamic driving force, ensuring the reaction proceeds to completion.[8] The final product is a stable dihydropyridazine, which may subsequently oxidize to a pyridazine.[7]

IEDDA_Mechanism Reactants Tetrazine (Diene) + Dienophile (e.g., TCO) TransitionState [4+2] Cycloaddition Transition State Reactants->TransitionState Fast, Concerted Intermediate Unstable Bicyclic Intermediate TransitionState->Intermediate RetroDA Retro-Diels-Alder Intermediate->RetroDA Irreversible Products Dihydropyridazine Product + N₂ (gas) RetroDA->Products

Caption: General mechanism of the tetrazine-based IEDDA reaction.

The kinetics of the IEDDA reaction are one of its most remarkable features, with second-order rate constants (k₂) spanning from 1 to 10⁶ M⁻¹s⁻¹.[1] This vast dynamic range allows researchers to select a reactant pair that is perfectly tuned for their specific application, from slow and controlled reactions to nearly instantaneous ligations.

DieneDienophilek₂ (M⁻¹s⁻¹)Noteworthy Characteristics
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2000A very common and fast reacting pair.[10]
Hydrogen-substituted tetrazinestrans-cyclooctene (TCO)up to 30,000Extremely fast kinetics.[10]
3,6-di-(2-pyridyl)-s-tetrazineNorbornene~1.9Slower kinetics, useful for some applications.[1][9]
3,6-di-(2-pyridyl)-s-tetrazineStyrene~0.1Example of an unstrained, less reactive dienophile.[7]

Table 1: Representative Second-Order Rate Constants for IEDDA Reactions.

Applications in Drug Development and Biomedical Research

The exceptional speed, high specificity, and biocompatibility of the IEDDA reaction have made it an indispensable tool in modern drug development and biomedical research.[11] It operates efficiently in aqueous media, including complex biological fluids, without the need for cytotoxic catalysts like copper.[1][12]

Bioorthogonal Chemistry and Bioconjugation

IEDDA is a premier "click chemistry" reaction, enabling the precise and efficient labeling of biomolecules such as proteins, nucleic acids, and lipids in their native environments.[9][13] This has profound implications for:

  • Cellular Imaging: Attaching fluorophores to specific cellular targets.[13]

  • Protein Tracking: Following the localization and dynamics of proteins within living cells.[5]

Pre-targeted Drug Delivery

A particularly innovative application is in pre-targeted cancer therapy.[13] This strategy separates the tumor-targeting and drug-delivery steps to improve the therapeutic index.

Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation & Payload Delivery Step1_Inject Inject Antibody-Dienophile (e.g., Ab-TCO) conjugate Step1_Bind Antibody binds to tumor antigen Step1_Inject->Step1_Bind Step1_Clear Unbound conjugate clears from circulation Step1_Bind->Step1_Clear Step2_Inject Inject Tetrazine-Drug (Tz-Drug) conjugate Step1_Clear->Step2_Inject Time Delay Step2_React Tz-Drug undergoes rapid IEDDA reaction with Ab-TCO at the tumor site Step2_Inject->Step2_React Step2_Release Drug is localized at the tumor Step2_React->Step2_Release

Caption: Workflow for pre-targeted drug delivery using IEDDA chemistry.

Click-to-Release Payloads

The IEDDA reaction can also be cleverly engineered to trigger the release of a therapeutic agent.[13] In this "click-to-release" strategy, a drug is linked to a dienophile (like TCO) via a cleavable linker. The IEDDA reaction with a tetrazine induces an electronic rearrangement that cleaves the linker, releasing the drug precisely at the site of the reaction.[13]

Experimental Blueprint: A Protocol for Protein Labeling

This section provides a validated, two-part protocol for the bioorthogonal labeling of a protein using IEDDA chemistry.

Part 1: Protein Modification with a TCO-NHS Ester

Objective: To functionalize primary amines (e.g., lysine residues) on a protein of interest with a reactive TCO moiety.

Materials:

  • Protein of interest (1-5 mg/mL)

  • TCO-NHS Ester (e.g., from a commercial supplier)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: Tris-HCl (1 M, pH 8.0)

  • Spin desalting column or size-exclusion chromatography system

Methodology:

  • Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Reagent Preparation: Prepare a stock solution of the TCO-NHS ester in an organic solvent like DMSO or DMF (typically 10-20 mM).

  • Reaction Incubation: Add a 5-20 molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically. Incubate for 60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 10-15 minutes.

  • Purification: Remove excess TCO reagent and quenching buffer using a spin desalting column or size-exclusion chromatography. The purified TCO-labeled protein is now ready for ligation.

Part 2: Tetrazine Ligation

Objective: To ligate a tetrazine-functionalized molecule (e.g., a fluorophore) to the TCO-modified protein.

Materials:

  • Purified TCO-modified protein (from Part 1)

  • Tetrazine-functionalized molecule (e.g., Tetrazine-Fluorophore)

  • Reaction Buffer: PBS, pH 7.4

Methodology:

  • Reactant Preparation: Prepare the TCO-modified protein in the Reaction Buffer. Prepare a stock solution of the tetrazine-fluorophore in a compatible solvent (e.g., DMSO).

  • Ligation Reaction: To the solution of the TCO-modified protein, add the tetrazine-fluorophore. A slight molar excess (e.g., 1.1 to 5 equivalents) of the tetrazine is often used to ensure complete labeling of the protein.[10]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.[10] For highly reactive pairs (e.g., TCO and an electron-deficient tetrazine), the reaction may be complete in minutes.

  • Monitoring (Optional): The progress of the reaction can be visually and spectroscopically monitored by the disappearance of the tetrazine's characteristic color and its absorption band in the 510-550 nm range.[1]

  • Purification (Optional): If necessary, any unreacted tetrazine-fluorophore can be removed using a spin desalting column or dialysis. The final labeled protein conjugate is now ready for downstream applications.

Conclusion and Future Horizons

The Inverse Electron Demand Diels-Alder reaction represents a paradigm shift in chemical biology and drug development. Its unparalleled kinetics, exquisite selectivity, and operational simplicity have cemented its status as a premier bioorthogonal tool.[11] Future developments will likely focus on the design of novel diene and dienophile pairs with even greater reactivity and stability, as well as the expansion of the IEDDA toolkit for applications in in-vivo chemistry, materials science, and diagnostics.[11] The ability to orchestrate complex chemical transformations within living systems with such precision ensures that the IEDDA reaction will continue to be a major driver of innovation across the scientific disciplines.

References

  • IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. National Center for Biotechnology Information. [Link]

  • Inverse electron demand Diels–Alder reactions in chemical biology. Royal Society of Chemistry Publishing. [Link]

  • Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews (RSC Publishing). [Link]

  • Inverse Electron Demand Diels-Alder Reaction (IEDDA). Creative Biolabs. [Link]

  • Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. National Center for Biotechnology Information. [Link]

  • SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling. ACS Publications. [Link]

  • Fast Absorbent and Highly Bioorthogonal Hydrogels Developed by IEDDA Click Reaction for Drug Delivery Application. MDPI. [Link]

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  • Orthogonal Inverse-Electron-Demand Cycloaddition Reactions Controlled by Frontier Molecular Orbital Interactions. ACS Publications. [Link]

  • Approach Matters: The Kinetics of Interfacial Inverse‐Electron Demand Diels–Alder Reactions. National Center for Biotechnology Information. [Link]

  • THE DIELS-ALDER-REACTION WITH INVERSE-ELECTRON-DEMAND – A REVIEW OF AN EFFICIENT & ATTRACTIVE CLICK-REACTION CONCEPT. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Frontier molecular orbital (FMO) model of cycloaddition for a... ResearchGate. [Link]

  • Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions. ACS Publications. [Link]

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  • Mechanism of IEDDA reaction. (a) Schematic representation of the... ResearchGate. [Link]

  • 14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. [Link]

  • Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction. RSC Publishing. [Link]

  • Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. National Center for Biotechnology Information. [Link]

  • Inverse Electron-Demand Diels–Alder Reaction of exo-Imidazolidin-2-One Dienes with In Situ Generated 1,2-Diaza-1,3-Butadienes and α-Nitrosostyrenes. ACS Publications. [Link]

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Foundational

An In-Depth Technical Guide to Methyltetrazine-Functionalized PEG Linkers for Bioconjugation

Executive Summary: The convergence of bioorthogonal chemistry and targeted therapeutics has created a demand for highly efficient and versatile molecular tools. Among these, heterobifunctional linkers serve as critical b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The convergence of bioorthogonal chemistry and targeted therapeutics has created a demand for highly efficient and versatile molecular tools. Among these, heterobifunctional linkers serve as critical bridges for assembling complex biomolecular constructs such as antibody-drug conjugates (ADCs) and advanced imaging agents. This guide provides a detailed examination of methyltetrazine-functionalized polyethylene glycol (PEG) linkers terminating in a sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester. We will dissect the molecule's constituent parts, providing clarity on its physicochemical properties, mechanism of action, and a field-proven protocol for its application in antibody labeling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of click chemistry for robust and specific bioconjugation.

Introduction: A Trifecta of Functionality

At the forefront of modern bioconjugation is a class of reagents designed for specificity, stability, and biocompatibility. The Methyltetrazine-PEG-Sulfo-NHS ester linker is a prime example, ingeniously combining three distinct chemical moieties to achieve this goal:

  • Methyltetrazine : The bioorthogonal "warhead." This group participates in exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (TCO). This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for cytotoxic copper catalysts.[1]

  • PEG Spacer (PEG5) : A hydrophilic polyethylene glycol linker. The PEG chain enhances the overall water solubility of the reagent and the resulting conjugate, mitigating the aggregation issues often encountered with hydrophobic molecules.[2] It also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

  • Sulfo-NHS Ester : The amine-reactive anchor. This functional group allows for the covalent attachment of the linker to primary amines (–NH₂) found on biomolecules, such as the side chains of lysine residues in proteins. The addition of a sulfonate (–SO₃⁻) group to the NHS ring dramatically increases water solubility, permitting reactions in fully aqueous buffers and making the reagent ideal for labeling cell-surface proteins due to its membrane impermeability.[3][4]

Physicochemical Properties

A precise understanding of the linker's properties is paramount for accurate experimental design, including stoichiometry calculations and buffer selection. However, the specific compound "Methyltetrazine-PEG5-Sulfo-NHS ester" is a specialized derivative. The available data often pertains to its constituent parts or closely related analogs. Below is a comparative table clarifying the properties of the non-sulfonated version and the sulfonated version without the PEG5 linker.

PropertyMethyltetrazine-PEG5-NHS esterMethyltetrazine-Sulfo-NHS ester
Primary Application Amine-reactive labeling in buffers that can tolerate some organic co-solvents (e.g., DMSO).Amine-reactive labeling in 100% aqueous buffers; ideal for cell-surface labeling.[3][4]
Molecular Formula C₂₄H₃₁N₅O₉[2][5][6]C₁₅H₁₂N₅NaO₇S[3][7]
Molecular Weight ~533.5 g/mol [2][5]~429.3 g/mol [3][4]
Solubility Soluble in organic solvents (DMSO, DMF); sparingly soluble in aqueous buffers.[8]Soluble in water, DMSO, DMF.[3]
CAS Number 1802907-92-1[2][5][6][8]1821017-46-2[3]

Expert Insight: The key differentiator is the sulfo group. Its presence on the NHS ring imparts high water solubility, allowing for "one-pot" aqueous reactions and eliminating the need for organic co-solvents that can be detrimental to sensitive proteins. For the purpose of this guide, we will focus on the principles and protocols applicable to the water-soluble, sulfonated variant, which offers the broadest utility in biological applications.

Mechanism of Action: A Two-Stage Conjugation Strategy

The utility of this linker lies in its two-step reactivity, enabling the controlled and sequential assembly of bioconjugates.

Stage 1: Amine-Reactive Labeling

The first step is the covalent attachment of the linker to a biomolecule. The Sulfo-NHS ester is a highly efficient acylating agent that reacts with nucleophilic primary amines to form a stable and irreversible amide bond.

  • Causality of pH: This reaction is highly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state to attack the ester. Therefore, reactions are typically conducted in buffers with a pH of 7.2 to 8.5. At lower pH values, the amine is protonated (–NH₃⁺) and non-reactive. At a pH above 8.6, the hydrolysis of the NHS ester begins to compete significantly with the aminolysis reaction, reducing conjugation efficiency.

Mechanism of amine-reactive labeling via Sulfo-NHS ester.
Stage 2: Bioorthogonal Click Chemistry

Once the protein is "tagged" with the methyltetrazine moiety, it becomes a platform for the second, bioorthogonal reaction. The methyltetrazine group reacts with a trans-cyclooctene (TCO)-functionalized molecule (e.g., a drug, fluorophore, or imaging agent) through an IEDDA reaction.

  • Expertise in Action: The IEDDA reaction is chosen for its unparalleled kinetics and selectivity. It is often described as "spring-loaded," as the ring strain of the TCO drives the reaction forward with no need for external catalysts. This allows for efficient conjugation at very low concentrations, a critical advantage for in vivo applications or when working with precious reagents.

Bioconjugation_Workflow cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry (IEDDA) Ab Antibody (with Lys-NH₂) Tagged_Ab Tetrazine-Labeled Antibody Ab->Tagged_Ab pH 7.2-8.5 Reagent Me-Tet-PEG-Sulfo-NHS Reagent->Tagged_Ab Final_ADC Final Bioconjugate (ADC) Tagged_Ab->Final_ADC Payload TCO-Functionalized Payload (e.g., Drug, Fluorophore) Payload->Final_ADC Experimental_Workflow start Start prep_ab 1. Antibody Buffer Exchange (Remove Tris/Glycine) start->prep_ab prep_reagent 2. Prepare Reagent Stock (Dissolve in DMSO/Water) prep_ab->prep_reagent reaction 3. Conjugation Reaction (Add Reagent to Antibody) prep_reagent->reaction incubate 4. Incubate (1 hr at RT or 2 hrs at 4°C) reaction->incubate quench 5. Quench Reaction (Add 1M Tris-HCl) incubate->quench purify 6. Purify Conjugate (Spin Desalting Column) quench->purify characterize 7. Characterize (UV-Vis for DoL) purify->characterize end End: Purified Conjugate characterize->end

Step-by-step experimental workflow for antibody labeling.

Step 1: Antibody Preparation (Self-Validation)

  • Rationale: Commercial antibody formulations often contain stabilizing proteins (e.g., BSA) or preservatives (e.g., sodium azide) and storage buffers (e.g., Tris) that contain primary amines. These will compete with the antibody for the Sulfo-NHS ester, leading to failed conjugation. A buffer exchange is a critical first step to ensure a clean reaction.

  • Procedure:

    • Equilibrate a desalting column appropriate for your antibody volume with 3-4 column volumes of Reaction Buffer (PBS, pH 7.5).

    • Apply your antibody solution to the column.

    • Centrifuge according to the manufacturer's instructions to elute the antibody into the fresh, amine-free buffer.

    • Measure the concentration of the purified antibody using A280 (Nanodrop or similar).

Step 2: Reagent Preparation

  • Rationale: The Sulfo-NHS ester is moisture-sensitive and will hydrolyze over time in aqueous solution. The stock solution should be prepared immediately before use.

  • Procedure:

    • Allow the vial of Methyltetrazine-PEG-Sulfo-NHS ester to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a 10 mM stock solution by dissolving the reagent in either anhydrous DMSO or directly in the Reaction Buffer (if using the water-soluble sulfo- version). Mix by vortexing until fully dissolved.

Step 3: Conjugation Reaction

  • Rationale: The molar ratio of linker to antibody determines the final Degree of Labeling (DoL). A 5- to 20-fold molar excess of the linker is a common starting point for optimization.

  • Procedure:

    • In a microcentrifuge tube, add the required volume of the 10 mM linker stock solution to your antibody solution. For example, for a 10-fold molar excess to 1 nmol of antibody (e.g., 150 µg of IgG), you would add 1 µL of the 10 mM stock.

    • Mix gently by pipetting. Avoid vigorous vortexing which can denature the antibody.

Step 4: Incubation

  • Procedure: Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.

Step 5: Quenching (Trustworthiness)

  • Rationale: This step deactivates any unreacted Sulfo-NHS ester, preventing non-specific labeling of other molecules in downstream applications.

  • Procedure: Add Quenching Buffer (1 M Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

Step 6: Purification

  • Rationale: It is essential to remove the quenched, unreacted linker and the Sulfo-NHS byproduct from the final labeled antibody.

  • Procedure:

    • Equilibrate a new desalting column with PBS, pH 7.4.

    • Apply the quenched reaction mixture to the column and centrifuge to elute the purified, labeled antibody.

Step 7: Characterization

  • The final conjugate should be characterized to determine the concentration and the Degree of Labeling (DoL). This can be accomplished using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the tetrazine chromophore (~310 nm or ~520 nm, depending on the specific tetrazine structure).

Conclusion

The Methyltetrazine-PEG-Sulfo-NHS ester is a powerful and versatile heterobifunctional linker that embodies the principles of modern bioconjugation. Its water-soluble nature simplifies reaction setups and enhances the properties of the final conjugate, while its dual-stage reactivity provides an unparalleled level of control and specificity. By understanding the causality behind each experimental step—from the pH-dependence of the amine reaction to the catalyst-free nature of the IEDDA click reaction—researchers can confidently and reproducibly construct the complex biomolecules needed to advance the frontiers of targeted therapeutics, diagnostics, and bio-imaging.

References

  • PubChem. (n.d.). Methyltetrazine-Sulfo-NHS Ester. Retrieved from [Link]

Sources

Exploratory

Mechanistic Kinetics &amp; Reagent Selection in Aqueous Buffers

Title : Architecting Aqueous Bioorthogonal Systems: A Technical Guide to Click Chemistry Reagents and Kinetics Introduction Bioorthogonal chemistry has redefined bioconjugation, enabling highly selective reactions within...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Architecting Aqueous Bioorthogonal Systems: A Technical Guide to Click Chemistry Reagents and Kinetics

Introduction Bioorthogonal chemistry has redefined bioconjugation, enabling highly selective reactions within complex, aqueous biological environments without interfering with native biochemical processes[1][2]. For application scientists and drug development professionals, transitioning these reactions from organic solvents to physiological buffers requires rigorous optimization of reaction kinetics, reagent solubility, and biocompatibility[3]. This guide dissects the mechanistic causality behind reagent selection for three pillar bioorthogonal methodologies: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse Electron-Demand Diels-Alder (IEDDA) Tetrazine Ligation[2][4].

1.1 CuAAC: Mastering Copper Speciation with THPTA While CuAAC offers unmatched regiospecificity and high yields, the requisite Cu(I) catalyst is prone to disproportionation and can generate reactive oxygen species (ROS) in aqueous buffers via ascorbate-driven reduction of dissolved


, leading to biomolecular degradation[5]. To mitigate this, water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are mandatory[6][7]. THPTA acts as a sacrificial reductant interceptor and completely coordinates the Cu(I) center, blocking its bioavailability to native proteins while maintaining catalytic efficacy for the azide-alkyne cycloaddition[5][7].
Causality Check: Adding sodium ascorbate directly to unchelated 

in buffer generates destructive hydroxyl radicals. The causal imperative is to pre-form the Cu(II)-THPTA complex before reduction, ensuring the transient Cu(I) is immediately stabilized[5][8].

1.2 SPAAC: Overcoming Hydrophobicity with Sulfo-DBCO SPAAC eliminates the need for a cytotoxic metal catalyst by utilizing the inherent ring strain of cyclooctynes (e.g., ~18 kcal/mol) to drive the cycloaddition with azides[3][9]. However, traditional cyclooctynes like DBCO are highly hydrophobic, causing aggregation in aqueous media and limiting reaction rates[10][11]. The introduction of Sulfo-DBCO—incorporating a hydrophilic sulfonate group—drastically enhances aqueous solubility and bioavailability[9][12]. Causality Check: Reaction kinetics in SPAAC are heavily influenced by the buffer microenvironment. For instance, SPAAC with Sulfo-DBCO exhibits higher second-order rate constants in HEPES buffer (pH 7) compared to PBS, likely due to subtle ionic interactions and the absence of phosphate-induced steric shielding[10][11].

1.3 IEDDA Tetrazine Ligation: The Pinnacle of Aqueous Kinetics The IEDDA reaction between s-tetrazines (Tz) and highly strained dienophiles like trans-cyclooctene (TCO) represents the fastest known bioorthogonal reaction, with second-order rate constants (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) reaching 

in aqueous environments[13]. Uniquely, the reaction rate of tetrazine ligation actually increases in highly polar aqueous media due to the hydrophobic effect and stabilization of the highly polarized transition state[1][13]. Causality Check: The elimination of nitrogen gas (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) following the initial cycloaddition renders the reaction completely irreversible, driving it to completion even at sub-micromolar concentrations typical of in vivo radiolabeling or live-cell imaging[14].

Bioorthogonal_Logic Start Select Aqueous Bioorthogonal Strategy CuAAC CuAAC (Metal-Catalyzed) Start->CuAAC SPAAC SPAAC (Strain-Promoted) Start->SPAAC IEDDA IEDDA (Tetrazine Ligation) Start->IEDDA CuAAC_Req Requires: Cu(I) + THPTA Ligand CuAAC->CuAAC_Req SPAAC_Req Requires: Sulfo-DBCO (Water Soluble) SPAAC->SPAAC_Req IEDDA_Req Requires: s-Tetrazine + TCO IEDDA->IEDDA_Req

Logical decision matrix for selecting bioorthogonal reactions in aqueous environments.

Quantitative Data: Kinetic and Thermodynamic Comparison

The following table synthesizes the kinetic parameters and optimal conditions for the three primary bioorthogonal reactions in aqueous buffers[2][4][9][11][13].

Reaction TypePrimary ReagentsCatalyst Required?Aqueous

(

)
Biocompatibility / Toxicity RisksPrimary Byproducts
CuAAC Azide + Terminal AlkyneYes (Cu(I))10 to

Moderate (ROS generation if unchelated)None (100% atom economy)
SPAAC Azide + Sulfo-DBCONo0.3 to 1.2High (Completely metal-free)None (100% atom economy)
IEDDA s-Tetrazine + TCONo

to

Very High (Safe for in vivo use)Nitrogen gas (

)

Self-Validating Experimental Protocols

To ensure absolute reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality of each step is explicitly defined to prevent experimental failure.

Protocol 1: CuAAC Bioconjugation in Aqueous Buffer (THPTA-Stabilized)

This protocol utilizes a 1:5 molar ratio of


 to THPTA to ensure complete chelation of copper, preventing biomolecular degradation[7][8][15].

Step-by-Step Methodology:

  • Prepare Stock Solutions: Prepare 20 mM

    
     in 
    
    
    
    , 100 mM THPTA in
    
    
    , and 100 mM Sodium Ascorbate in
    
    
    (must be prepared fresh to prevent auto-oxidation)[6][7].
  • Pre-form the Catalyst Complex (Critical Step): In a microcentrifuge tube, mix the

    
     and THPTA solutions to achieve a 1:5 molar ratio (e.g., 10 
    
    
    
    of 20 mM
    
    
    + 10
    
    
    of 100 mM THPTA). Validation: The solution should remain clear. Do not add ascorbate yet; premature reduction causes catalyst precipitation[5][8].
  • Substrate Mixing: In a separate reaction vessel, combine the azide-modified biomolecule and the alkyne-modified probe in a compatible aqueous buffer (e.g., 100 mM Sodium Phosphate, pH 7.4)[8].

  • Initiate Reaction: Add the pre-mixed Cu/THPTA complex to the substrate solution. Finally, add the fresh Sodium Ascorbate (final concentration ~2.5 - 5.0 mM) to initiate the reduction of Cu(II) to active Cu(I)[5][7].

  • Incubation & Quenching: Incubate at room temperature for 30–60 minutes protected from light. Quench the reaction by adding a metal chelator like EDTA (10 mM final) to strip the copper, followed by size-exclusion chromatography (SEC) for purification[9][15].

CuAAC_Workflow Step1 1. Pre-mix CuSO4 + THPTA Step3 3. Add Catalyst Complex to Substrates Step1->Step3 Step2 2. Combine Azide + Alkyne Step2->Step3 Step4 4. Initiate with Na-Ascorbate Step3->Step4 Step5 5. Quench (EDTA) & Purify Step4->Step5

Step-by-step self-validating workflow for CuAAC bioconjugation in aqueous buffers.

Protocol 2: Catalyst-Free SPAAC Live-Cell Surface Labeling

This protocol leverages the high aqueous solubility of Sulfo-DBCO to perform rapid, non-toxic labeling of living cells[9][12].

Step-by-Step Methodology:

  • Metabolic Incorporation: Incubate target cells with an azide-bearing unnatural sugar (e.g.,

    
    ) for 24–48 hours to metabolically express azide groups on cell-surface glycoproteins[9].
    
  • Washing (Self-Validation): Wash the cells three times with cold DPBS (pH 7.4) to remove all unconjugated azide sugars. Validation: Failure to wash thoroughly will result in the Sulfo-DBCO probe reacting with free azides in the media, drastically increasing background fluorescence[9][12].

  • Sulfo-DBCO Addition: Prepare a 10–25

    
     solution of the Sulfo-DBCO-fluorophore conjugate in cell culture media (e.g., DMEM with 10% FBS). Add to the cells and incubate for 1 hour at 37°C[11][12].
    
  • Purification: Wash the cells twice with media to remove the unreacted Sulfo-DBCO probe[9][12].

  • Analysis: Analyze the cells via flow cytometry or fluorescence microscopy. The stable triazole linkage ensures the fluorescent signal is directly proportional to the surface azide density[9].

SPAAC_Workflow A Metabolic Incorporation (Azide-modified sugars) B Cell Washing (Remove excess free azide) A->B C Sulfo-DBCO Addition (Aqueous Buffer, 37°C) B->C D Catalyst-Free Click (Triazole Formation) C->D E Fluorescence / FACS Analysis D->E

Experimental signaling and workflow for SPAAC-mediated live-cell surface labeling.

References

  • BenchChem. "Optimizing reaction conditions for copper-catalyzed click chemistry - Experimental Protocols."6

  • Wikipedia. "Bioorthogonal chemistry." 1

  • ACS Publications. "Development of an In Vitro Assay for Evaluation of Intracellular SPAAC Reactions Using Hoechst-DBCO." 12

  • BroadPharm. "Protocol for Azide-Alkyne Click Chemistry." 7

  • UDSpace - University of Delaware. "Installation of minimal tetrazines through silver(i) mediated cross-coupling and development of a hydrophilic trans-5-oxocene for bioorthogonal labeling." 14

  • NIH/PMC. "Bioorthogonal chemistry." 4

  • RSC Publishing. "trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation." 13

  • ResearchGate. "The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates." 10

  • NIH/PMC. "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." 5

  • Jena Bioscience. "CuAAC Biomolecule Reaction Buffer Kit (THPTA based), Auxiliary Cu(I) Click Reagents." 8

  • RSC Publishing. "Organic & Biomolecular Chemistry: SPAAC buffer effects." 11

  • NIH/PMC. "Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition." 3

  • BenchChem. "The Kinetics and Application of DBCO-Azide Chemistry: A Technical Guide." 9

  • Jena Bioscience. "CuAAC Biomolecule Reaction Buffer Kit (THPTA based) Protocol." 15

  • NIH/PMC. "Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications." 2

Sources

Foundational

Methyltetrazine-PEG5-Sulfo-NHS in Physiological Media: A Mechanistic Guide to Stability and Bioconjugation Kinetics

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Bioconjugation Balancing Act In the development of antibody-drug conjugates (ADCs),...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Bioconjugation Balancing Act

In the development of antibody-drug conjugates (ADCs), radiopharmaceuticals, and targeted imaging agents, heterobifunctional crosslinkers are foundational. Methyltetrazine-PEG5-Sulfo-NHS ester is a premier reagent designed to bridge primary amines (via the Sulfo-NHS ester) with trans-cyclooctene (TCO) derivatives (via the tetrazine moiety) through an Inverse Electron-Demand Diels-Alder (iEDDA) reaction.

However, deploying this molecule at a physiological pH (7.4) presents a classic kinetic dichotomy: the tetrazine moiety must remain stable enough to circulate or incubate, while the Sulfo-NHS ester must be reactive enough to functionalize lysine residues before it succumbs to aqueous hydrolysis. This whitepaper deconstructs the chemical causality behind the stability of this molecule at pH 7.4 and provides field-validated protocols to maximize conjugation efficiency.

Deconstructing the Molecular Architecture

To master the use of Methyltetrazine-PEG5-Sulfo-NHS, one must understand the independent stability profiles of its three structural domains in aqueous physiological buffers.

The Methyltetrazine (Me-Tz) Motif: Engineered for Aqueous Stability

Unsubstituted or electron-deficient tetrazines (such as dipyridyl or pyrimidyl-tetrazines) exhibit exceptionally fast iEDDA reaction rates due to their low Lowest Unoccupied Molecular Orbital (LUMO) energies[1]. However, this electrophilicity makes them highly susceptible to nucleophilic attack by water, leading to rapid degradation in physiological media (often >85% degradation within 12 hours)[2].

By incorporating an electron-donating methyl group, the LUMO energy is slightly raised. While this marginally reduces the absolute iEDDA reaction rate with TCO compared to pyridyl-tetrazines, it massively enhances aqueous stability. Methyltetrazine (Me-Tz) is one of the most stable tetrazine derivatives available, retaining >92% structural integrity after 12 hours in phosphate-buffered saline (PBS) at pH 7.4 and 37°C[1].

The PEG5 Spacer: Hydration and Steric Shielding

The pentaethylene glycol (PEG5) linker serves a dual purpose. First, it imparts critical hydrophilicity, preventing the aggregation of the modified protein[3]. Second, it provides a flexible, 16-atom steric shield that distances the hydrophobic tetrazine from the protein surface, preserving the protein's tertiary structure and ensuring the tetrazine remains accessible for the subsequent TCO click reaction. The ether bonds within the PEG chain are chemically inert at pH 7.4.

The Sulfo-NHS Ester: The Kinetic Bottleneck

The N-hydroxysulfosuccinimide (Sulfo-NHS) ester is the most labile component of the molecule. The charged sulfonate group ensures complete water solubility, eliminating the need for denaturing organic solvents like DMSO or DMF[4]. However, NHS esters undergo competing reactions in aqueous media: desired aminolysis (reaction with primary amines to form a stable amide bond) and undesired hydrolysis (reaction with water to yield an inactive carboxylic acid)[5].

The rate of hydrolysis is strictly pH-dependent. At pH 7.0 (4°C), the half-life of an NHS ester is approximately 4–5 hours[4]. As the pH increases to facilitate the deprotonation of lysine ε-amino groups (pKa ~10.5), the hydrolysis rate accelerates exponentially. At pH 8.0, the half-life drops to 1 hour, and at pH 8.6, it is a mere 10 minutes[4]. Therefore, operating at pH 7.4 is a calculated compromise: it provides sufficient unprotonated amines on the protein surface for aminolysis while maintaining a manageable Sulfo-NHS half-life of roughly 2–3 hours.

NHS_Pathways Start Me-Tz-PEG5-Sulfo-NHS (pH 7.4 Aqueous) Conjugate Stable Amide Bond (Me-Tz-Protein) Start->Conjugate Aminolysis (Desired) Hydrolyzed Hydrolyzed Byproduct (Inactive Acid) Start->Hydrolyzed Hydrolysis (Competing) Amine Target Protein (Primary Amine) Amine->Conjugate Water H2O (Hydrolysis) Water->Hydrolyzed

Caption: Competing kinetic pathways of Sulfo-NHS ester at physiological pH (7.4).

Quantitative Data: Stability and Kinetics

To guide experimental design, the following tables summarize the empirical stability of the reactive moieties under varying conditions.

Table 1: Hydrolysis Half-Life of Sulfo-NHS Esters in Aqueous Media [4]

pH LevelTemperatureEstimated Half-Life (t½)Implications for Protocol Design
pH 7.04 °C4 – 5 hoursMaximum stability; slow aminolysis.
pH 7.4 Room Temp (20°C) ~2 – 3 hours Optimal balance for bioconjugation.
pH 8.0Room Temp (20°C)1 hourRequires rapid mixing; high reagent excess.
pH 8.6Room Temp (20°C)10 minutesUnsuitable for prolonged incubations.

Table 2: Aqueous Stability of Tetrazine Derivatives (PBS, pH 7.4, 37°C) [2],[1]

Tetrazine DerivativeIntact Fraction (12 hours)Intact Fraction (48 hours)Relative iEDDA Reactivity
Dipyridyl-Tetrazine< 25%< 13%Exceptionally High
Pyrimidyl-Tetrazine< 40%< 15%Very High
Methyl-Tetrazine (Me-Tz) > 92% > 63% Moderate / High

Self-Validating Experimental Protocols

The following methodologies are engineered to mitigate the rapid hydrolysis of the Sulfo-NHS ester while leveraging the robust stability of the Methyltetrazine group.

Workflow 1: Amine Functionalization of Target Protein

Causality Note: Because Sulfo-NHS begins hydrolyzing the moment it contacts water, the reagent must be prepared immediately before addition. We utilize a 10-fold molar excess to drive the bimolecular aminolysis reaction faster than the pseudo-first-order hydrolysis reaction[6].

Step-by-Step Methodology:

  • Protein Preparation: Buffer-exchange your target protein (e.g., monoclonal antibody) into amine-free PBS (10 mM phosphate, 137 mM NaCl, pH 7.4). Adjust concentration to 2–5 mg/mL. Do not use Tris or glycine buffers, as they contain primary amines that will consume the reagent.

  • Reagent Solubilization: Immediately prior to use, weigh out Methyltetrazine-PEG5-Sulfo-NHS and dissolve it in anhydrous DMSO or pure deionized water to create a 10 mM stock. If using water, proceed to Step 3 within 60 seconds.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the crosslinker to the protein solution. Gently pipette to mix.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature (or overnight at 4°C). At pH 7.4, 2 hours is sufficient to reach maximum conjugation yield before the remaining NHS ester is fully hydrolyzed.

  • Quenching (Self-Validation Step): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. Why? The primary amine in Tris rapidly reacts with any residual active Sulfo-NHS ester, preventing unwanted cross-linking or off-target reactions downstream[6].

  • Purification: Remove the quenched byproducts, hydrolyzed acid, and excess Tris using a size-exclusion desalting column (e.g., Zeba Spin or PD-10) equilibrated with PBS (pH 7.4).

Workflow 2: iEDDA Bioorthogonal Ligation

Causality Note: With the Me-Tz group now covalently attached to the protein and stable in PBS, the iEDDA reaction with a TCO-modified payload (e.g., fluorophore or drug) can proceed efficiently without catalyst.

Step-by-Step Methodology:

  • Reactant Mixing: Add a 1.5- to 3-fold molar excess of the TCO-modified molecule to the purified Me-Tz-protein conjugate[6].

  • Incubation: Incubate at room temperature for 30–60 minutes. The reaction releases nitrogen gas (

    
    ) as the only byproduct, making it thermodynamically irreversible.
    
  • Final Purification: Purify the final conjugate via size-exclusion chromatography (SEC) or dialysis to remove unreacted TCO-payloads.

Workflow Step1 1. Preparation Dissolve Reagent Immediately Step2 2. Amine Coupling Incubate with Protein pH 7.4, 2h at RT Step1->Step2 Step3 3. Quenching Add Tris (pH 8.0) to consume excess Step2->Step3 Step4 4. Purification Desalting Column (Remove NHS/Acid) Step3->Step4 Step5 5. iEDDA Click React with TCO Fast & Bioorthogonal Step4->Step5

Caption: Two-stage bioconjugation workflow utilizing Me-Tz-PEG5-Sulfo-NHS.

Conclusion

The successful application of Methyltetrazine-PEG5-Sulfo-NHS relies heavily on navigating the kinetic realities of physiological pH. While pH 7.4 triggers the slow but inevitable hydrolysis of the Sulfo-NHS ester, it provides the optimal window for targeted amine conjugation without denaturing sensitive biomolecules. Concurrently, the electron-donating methyl group on the tetrazine ring ensures that the bioorthogonal handle remains intact and highly reactive for subsequent TCO-ligation, making this crosslinker a highly reliable tool in the modern bioconjugation arsenal.

References

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins Source: NIH / PMC URL:[Link]

  • Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids Source: NIH / PMC URL:[Link]

  • Extracellular-Matrix-Anchored Click Motifs for Specific Tissue Targeting Source: NIH / PMC URL:[Link]

  • Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation Source: JACS Au - ACS Publications URL:[Link]

Sources

Exploratory

A Technical Guide to the Applications of PEGylated Tetrazine Linkers in Chemical Biology

Introduction: A Convergence of Potent Chemistries In the landscape of modern chemical biology, the ability to perform specific chemical reactions within complex biological systems—a field known as bioorthogonal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Convergence of Potent Chemistries

In the landscape of modern chemical biology, the ability to perform specific chemical reactions within complex biological systems—a field known as bioorthogonal chemistry—has become paramount.[1][2] These reactions must proceed with high efficiency and selectivity, without interfering with native biochemical processes.[1] Among the arsenal of bioorthogonal tools, the inverse-electron-demand Diels-Alder (IEDDA) reaction between an electron-deficient 1,2,4,5-tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO), has risen to prominence.[2][3] This ligation is distinguished by its exceptionally rapid kinetics, specificity, and biocompatibility, making it ideal for in vivo applications.[1][2][4]

Concurrently, the strategic modification of biomolecules with polyethylene glycol (PEG) chains, or PEGylation, has long been a cornerstone of drug development.[5][] This process enhances the therapeutic profile of proteins, peptides, and nanoparticles by improving their solubility and stability, extending their circulation half-life, and reducing their immunogenicity.[][7]

This guide explores the powerful synergy achieved by combining these two transformative technologies. PEGylated tetrazine linkers merge the unparalleled bioorthogonal reactivity of the tetrazine core with the profound pharmacokinetic and physicochemical benefits of PEG. We will delve into the core chemistry, dissect the critical balance between reactivity and stability, and provide detailed, field-proven protocols for key applications, including the development of antibody-drug conjugates, pretargeted imaging agents, and activatable prodrugs.

Section 1: The Core Chemistry - Understanding the PEG-Tetrazine-TCO Ligation

The engine driving the utility of PEGylated tetrazine linkers is the IEDDA cycloaddition. This reaction involves the rapid and irreversible ligation of an electron-deficient tetrazine 'diene' with a strained trans-cyclooctene (TCO) 'dienophile'.[3][8] The process is a two-step sequence: a [4+2] cycloaddition to form an unstable intermediate, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine conjugate.[3][8] This reaction is notable for being catalyst-free and proceeding efficiently under physiological conditions (aqueous buffer, neutral pH, ambient temperature).[9]

The incorporation of a PEG chain into the linker architecture is a critical design choice. The PEG moiety imparts several crucial advantages:

  • Enhanced Hydrophilicity : It significantly increases the water solubility of the tetrazine linker and the resulting bioconjugate, preventing aggregation and improving handling.[7][10]

  • Improved Pharmacokinetics : For in vivo applications, the PEG chain increases the hydrodynamic radius of the molecule, which reduces renal clearance and prolongs its circulation time.[][7]

  • Steric Shielding : The flexible PEG chain can provide a "stealth" effect, masking the bioconjugate from proteolytic enzymes and the immune system, thereby enhancing its stability and reducing immunogenicity.[5][][11]

The versatility of this system is further enhanced by the commercial availability of PEGylated tetrazine linkers with a variety of terminal functional groups, enabling covalent attachment to virtually any biomolecule.[12][13]

IEDDA_Mechanism Tetrazine PEGylated Tetrazine Dihydropyridazine Stable PEG-Biomolecule Conjugate (Dihydropyridazine) Tetrazine->Dihydropyridazine [4+2] Cycloaddition + Retro-Diels-Alder TCO TCO-modified Biomolecule TCO->Dihydropyridazine N2 Nitrogen Gas (N₂)

Mechanism of the Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation.

Table 1: Common PEG-Tetrazine and TCO Reagents for Bioconjugation

Reagent Type Reactive Group Target Functional Group on Biomolecule
Tetrazine-PEG-NHS Ester N-Hydroxysuccinimide Ester Primary Amines (e.g., Lysine, N-terminus)
TCO-PEG-NHS Ester N-Hydroxysuccinimide Ester Primary Amines (e.g., Lysine, N-terminus)
Tetrazine-PEG-Maleimide Maleimide Thiols (e.g., Cysteine)
TCO-PEG-Maleimide Maleimide Thiols (e.g., Cysteine)
Tetrazine-PEG-Amine Amine Carboxylic Acids (requires activation)

| Tetrazine-PEG-Alkyne | Alkyne | Azides (for secondary click reactions) |

Section 2: The Stability-Reactivity Conundrum: A Critical Design Choice

A fundamental principle governing the use of tetrazines is the inverse correlation between their reaction kinetics and their stability in aqueous media.[14][15] This trade-off is a critical consideration for any experimental design.

  • High Reactivity, Lower Stability : Tetrazines bearing electron-withdrawing substituents (e.g., 3-H-6-phenyl-tetrazine, 2-pyridyl-tetrazine) exhibit the fastest reaction rates. This is ideal for applications requiring rapid ligation at very low concentrations, such as live-cell imaging or pretargeting with short-lived radionuclides.[14][16] However, this heightened reactivity makes them more susceptible to degradation via nucleophilic attack or reduction in physiological environments, resulting in shorter half-lives.[14][17]

  • Lower Reactivity, Higher Stability : Conversely, tetrazines with electron-donating groups (e.g., 3-methyl-6-phenyl-tetrazine) are significantly more stable in buffer and serum but react more slowly with TCO.[14][18] This profile is advantageous for applications where the tetrazine-modified molecule must circulate for extended periods before encountering its TCO partner, or for creating long-term stable conjugates.[14]

The choice of tetrazine is therefore not arbitrary; it is a strategic decision dictated by the specific demands of the biological question being addressed. Recent research has focused on developing novel tetrazine scaffolds that can evade this trade-off, offering both high stability and rapid kinetics.[15][19]

Table 2: Comparative Reactivity and Stability of Common Tetrazines

Tetrazine Derivative Substituent Type Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) Half-life (t₁/₂) in PBS at 37°C
3-H-6-Ph-Tz Electron-withdrawing (H) ~3,000 - 10,000 ~2 - 12 hours
3-Me-6-Ph-Tz Electron-donating (Methyl) ~30 - 300 > 14 days

| 3-(p-pyridyl)-Tz | Electron-withdrawing (Pyridyl) | > 15,000 | ~ 2 hours |

Note: Values are approximate and can vary based on specific TCO partner and buffer conditions. Data synthesized from multiple sources.[14][15][18][19]

Section 3: Application Focus - Next-Generation Antibody-Drug Conjugates (ADCs)

ADCs represent a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[3] The linker connecting the antibody and drug is critical to the ADC's success. PEGylated tetrazine linkers offer a state-of-the-art solution, enabling the creation of more homogeneous and stable ADCs through a highly specific, bioorthogonal conjugation strategy.[3][11] This approach overcomes many limitations of traditional methods, which often result in heterogeneous mixtures with variable drug-to-antibody ratios (DARs).

ADC_Workflow cluster_Ab Step 1: Antibody Modification cluster_Drug Step 2: Drug-Linker Synthesis cluster_Ligation Step 3: Bioorthogonal Ligation Ab Monoclonal Antibody (mAb) Ab_Tz Tetrazine-labeled mAb Ab->Ab_Tz React with excess Tz-PEG-NHS Tz_NHS Tetrazine-PEG-NHS ADC Final Homogeneous Antibody-Drug Conjugate (ADC) Ab_Tz->ADC Mix & Incubate Drug Cytotoxic Drug (with amine) Drug_TCO TCO-labeled Drug Drug->Drug_TCO React with excess TCO-PEG-NHS TCO_NHS TCO-PEG-NHS Drug_TCO->ADC

Workflow for ADC synthesis using PEG-tetrazine ligation.
Experimental Protocol: ADC Synthesis via Tetrazine Ligation

This protocol provides a self-validating system for creating an ADC using a lysine-targeted tetrazine modification of an antibody and a TCO-functionalized drug.

Part A: Antibody Modification with Tetrazine-PEG-NHS

  • Buffer Exchange : Prepare the antibody (e.g., Trastuzumab) at 2-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). The absence of primary amines other than those on the protein is critical for reaction specificity.

  • Reagent Preparation : Immediately before use, dissolve Tetrazine-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction : Add a 10- to 20-fold molar excess of the Tetrazine-PEG-NHS solution to the antibody solution. The optimal ratio should be determined empirically to achieve the desired DAR.

  • Incubation : Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Purification : Remove unreacted Tetrazine-PEG-NHS using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.

  • Characterization (Self-Validation) :

    • Determine the final concentration of the tetrazine-modified antibody by measuring its absorbance at 280 nm.

    • Calculate the Degree of Labeling (DOL) by measuring the absorbance of the tetrazine at its λ_max (typically ~520 nm) and using the Beer-Lambert law (A = εcl).[3] The DOL represents the average number of tetrazine molecules per antibody.

Part B: Preparation of TCO-Functionalized Drug

  • Dissolution : Dissolve the amine-containing cytotoxic drug (e.g., a derivative of MMAE) and a 1.1 to 1.5-fold molar excess of TCO-PEG-NHS ester in a suitable organic solvent (e.g., DMF) containing a non-nucleophilic base like triethylamine (TEA).

  • Incubation : Allow the reaction to proceed for 4-6 hours at room temperature.

  • Purification : Purify the TCO-drug-linker conjugate using HPLC to remove unreacted starting materials. Confirm the product identity and purity via mass spectrometry.

Part C: Final ADC Ligation

  • Ligation Reaction : Mix the purified tetrazine-labeled antibody (from Part A) with the TCO-labeled drug (from Part B). A 1.5 to 3-fold molar excess of the TCO-drug per tetrazine moiety on the antibody is recommended to drive the reaction to completion.[3]

  • Incubation : Allow the ligation to proceed for 30-60 minutes at room temperature. The rapid kinetics of the IEDDA reaction allow for short incubation times.[3]

  • Final Purification : Purify the final ADC conjugate using size-exclusion chromatography (SEC) or tangential flow filtration to remove any unreacted TCO-drug and other small molecules.

  • Final Analysis : Characterize the final ADC by methods such as Hydrophobic Interaction Chromatography (HIC) to confirm homogeneity and DAR, and SEC to check for aggregation.

Section 4: Application Focus - Pretargeted Imaging and Radiotherapy

Pretargeting is an elegant, multi-step strategy that enhances the efficacy and safety of molecular imaging and radiotherapy.[20] It decouples the slow-accumulating targeting vector (e.g., an antibody) from the fast-clearing radioactive payload.[21][22]

The process begins with the administration of a TCO-modified antibody, which is given time to accumulate at the target (e.g., a tumor) while the unbound antibody clears from circulation.[18][21] In a second step, a small, PEGylated tetrazine carrying a radionuclide (e.g., ⁶⁸Ga for PET imaging, ¹⁷⁷Lu for therapy) is injected.[18][23] This small molecule rapidly diffuses, reacts ("clicks") with the TCO-antibody at the target site, and any excess is quickly excreted through the kidneys.[20][23] This approach dramatically improves target-to-background signal ratios and significantly reduces the radiation dose to healthy tissues compared to directly labeled antibodies.[20][21]

Pretargeting_Workflow cluster_Step1 Step 1: Targeting (0-72h) cluster_Step2 Step 2: Ligation & Imaging (post-clearance) Inject_Ab Inject TCO-modified Antibody Accumulation Antibody accumulates at Tumor Inject_Ab->Accumulation Clearance Unbound antibody clears from blood Accumulation->Clearance Inject_Tz Inject PEG-Tetrazine Radiotracer Clearance->Inject_Tz Ligation Rapid in vivo 'Click' Reaction at Tumor Inject_Tz->Ligation Excretion Excess tracer rapidly excreted Inject_Tz->Excretion Imaging PET/SPECT Imaging Ligation->Imaging

The two-step pretargeting workflow for enhanced molecular imaging.

Section 5: Application Focus - Bioorthogonal Prodrug Activation

PEGylated tetrazine linkers are enabling new paradigms in controlled drug release through "click-to-release" chemistry.[1][24] In this strategy, a therapeutic agent is rendered inactive by "caging" it with a TCO-containing promoiety. This prodrug can circulate systemically with minimal toxicity. The active drug is only released upon a specific IEDDA reaction with a tetrazine activator.[24][25]

This allows for spatiotemporal control over drug activation. For instance, a tetrazine-functionalized biopolymer, such as a hydrogel, can be implanted directly at a tumor site.[26][27] Subsequent systemic administration of a TCO-caged prodrug leads to its activation only within the local environment of the hydrogel, concentrating the therapeutic effect where it is needed most and minimizing systemic side effects.[26] The PEGylated nature of the tetrazine activator or the TCO-prodrug can be tuned to optimize the pharmacokinetics for efficient delivery and reaction.[24]

Click_to_Release Prodrug TCO-Caged Prodrug ActiveDrug Active Drug (Released) Prodrug->ActiveDrug IEDDA Reaction + Cascade Elimination Activator PEG-Tetrazine Activator Activator->ActiveDrug Byproduct Linker Byproduct

The "Click-to-Release" mechanism for prodrug activation.

Conclusion and Future Outlook

The fusion of PEGylation with tetrazine-based bioorthogonal chemistry has created a class of molecular tools with profound implications for chemical biology, drug development, and diagnostics. These linkers provide an elegant and robust method for constructing precisely defined bioconjugates, enabling advanced strategies for targeted therapy, high-contrast imaging, and controlled drug release. The ability to modulate pharmacokinetics and stability while retaining the exquisite reactivity of the tetrazine core is a key advantage that researchers and drug developers can leverage.

Future innovations will likely focus on the development of novel tetrazine and dienophile pairs that further optimize the balance between reaction speed and physiological stability, opening the door to even more sensitive and long-term in vivo studies. As our understanding of these powerful chemical tools deepens, PEGylated tetrazine linkers will undoubtedly continue to be at the forefront of innovation, driving the creation of the next generation of precision medicines and diagnostics.

References

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  • Uncovering the key role of distortion in tetrazine ligations guides the design of bioorthogonal tools that defy the reactivity/stability tradeoff. ChemRxiv.
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  • Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. JACS Au - ACS Publications.
  • Tetrazine | Click Chemistry. MedchemExpress.com.
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  • Application Notes and Protocols for TCO-Tetrazine Conjugation. Benchchem.
  • TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim.
  • Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz. PMC.
  • TCO-Tetrazine Conjugation: Unmatched Speed, Precision, And Biocompatibility. Vector Laboratories.
  • Tetrazine-Mediated Bioorthogonally Activated Therapeutic (TBAT) Platforms. Journal of the American Chemical Society.
  • A Bioorthogonal TCO–Tetrazine-Based Pretargeted PET/NIRF Platform Enabling High-Contrast Tumor Imaging. MDPI.
  • Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz. Bioconjugate Chemistry - ACS Publications.
  • Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions. PMC.
  • Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. PMC - NIH.

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Protocols & Analytical Methods

Method

Application Note: Optimizing pH for Methyltetrazine-PEG5-Sulfo-NHS Ester Bioconjugation Reactions

Abstract This technical guide provides a comprehensive analysis of the critical role of pH in reactions involving Methyltetrazine-PEG5-Sulfo-NHS ester, a heterobifunctional linker essential for advanced bioconjugation st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the critical role of pH in reactions involving Methyltetrazine-PEG5-Sulfo-NHS ester, a heterobifunctional linker essential for advanced bioconjugation strategies such as antibody-drug conjugate (ADC) development and in vivo imaging.[1][2] We delve into the chemical principles governing the reaction, detailing the pH-dependent interplay between the desired amidation and the competing hydrolysis of the Sulfo-NHS ester. This note provides field-proven protocols for both a standard labeling reaction and for the empirical determination of the optimal pH for specific biomolecules, ensuring researchers can achieve maximal conjugation efficiency and reproducible results.

Introduction: The Power of Bioorthogonal Chemistry

Methyltetrazine-PEG5-Sulfo-NHS ester is a powerful tool in the realm of bioorthogonal chemistry, a field that employs chemical reactions that can occur in living systems without interfering with native biological processes.[3][4][5] This reagent uniquely combines two key functionalities:

  • Sulfo-NHS Ester: An amine-reactive group for the covalent attachment to biomolecules.[6][7]

  • Methyltetrazine: A bioorthogonal handle that participates in rapid, catalyst-free "click" reactions with strained alkenes like trans-cyclooctene (TCO).[8][9][10]

This dual functionality allows for a two-step labeling strategy. First, the biomolecule of interest (e.g., an antibody) is functionalized with the methyltetrazine moiety via the Sulfo-NHS ester. Subsequently, a second molecule bearing a TCO group (e.g., a fluorescent probe or a therapeutic agent) can be "clicked" onto the modified biomolecule.[2] The PEG5 linker enhances the water solubility of the reagent and the resulting conjugate, minimizing aggregation.[7]

The success of the initial labeling step hinges on the precise control of reaction conditions, with pH being the most critical parameter.[11][12][13]

The Critical Role of pH: A Balancing Act

The reaction between a Sulfo-NHS ester and a primary amine (e.g., the ε-amino group of a lysine residue on a protein) is a nucleophilic acyl substitution.[13] The efficiency of this reaction is governed by a delicate balance dictated by the pH of the reaction buffer.[14]

Amine Reactivity vs. Ester Hydrolysis

Two competing reactions occur in the aqueous environment of a bioconjugation reaction:

  • Desired Aminolysis: The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the Sulfo-NHS ester to form a stable amide bond.[13]

  • Undesired Hydrolysis: Water molecules can also act as nucleophiles, attacking the ester and leading to its hydrolysis. This regenerates the carboxylic acid and renders the reagent inactive.[14][15][16]

The pH of the solution directly influences the rates of both of these reactions.

  • Low pH (below ~7.0): At acidic pH, primary amines are predominantly in their protonated, non-nucleophilic form (-NH₃⁺). This significantly reduces the rate of the desired aminolysis reaction.[11][12]

  • Optimal pH (7.2 - 8.5): In this range, a sufficient concentration of the primary amine is in its deprotonated, nucleophilic state (-NH₂) to react efficiently with the Sulfo-NHS ester.[14][15][16] The optimal pH for this reaction is frequently cited as 8.3-8.5.[11][12][17]

  • High pH (above ~9.0): While a higher pH further increases the concentration of deprotonated amines, it dramatically accelerates the rate of hydrolysis of the Sulfo-NHS ester.[15][16][18] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[15][18]

This relationship is visually represented in the diagram below.

G cluster_0 Low pH (< 7.0) cluster_1 Optimal pH (7.2 - 8.5) cluster_2 High pH (> 9.0) Protonated Amine (-NH3+) Protonated Amine (-NH3+) Low Reactivity Low Reactivity Protonated Amine (-NH3+)->Low Reactivity Deprotonated Amine (-NH2) Deprotonated Amine (-NH2) High Reactivity High Reactivity Deprotonated Amine (-NH2)->High Reactivity Minimal Hydrolysis Minimal Hydrolysis Increased Hydrolysis Increased Hydrolysis Reduced Efficiency Reduced Efficiency Increased Hydrolysis->Reduced Efficiency G A 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3) C 3. Combine and React (Add 10-20 fold molar excess of NHS ester to protein) A->C B 2. Prepare NHS Ester Solution (10 mM in anhydrous DMSO or DMF) B->C D 4. Incubate (1-2 hours at room temperature or 4 hours at 4°C) C->D E 5. Quench Reaction (Add Tris or glycine to a final concentration of 50-100 mM) D->E F 6. Purify Conjugate (Size-exclusion chromatography or dialysis) E->F

Figure 2: Workflow for a standard protein labeling reaction.

Materials:

  • Protein to be labeled

  • Methyltetrazine-PEG5-Sulfo-NHS ester

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) [11][19]* Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) [11][12]* Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) [20]* Purification system (e.g., desalting column, dialysis cassette) [17][21] Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. [11]If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the Methyltetrazine-PEG5-Sulfo-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. [22]3. Initiate the Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. [22][23]Gently mix immediately. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. [24]4. Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or for 4 hours at 4°C. [6][17]5. Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. [20][21]Incubate for 15-30 minutes at room temperature. [20]6. Purify the Conjugate: Remove excess, unreacted reagent and quenching buffer using a desalting column or dialysis equilibrated with the desired storage buffer (e.g., PBS). [17][23][25]

Protocol for Determining Optimal pH

The optimal pH can vary slightly depending on the specific protein. This protocol allows for the empirical determination of the optimal pH for your biomolecule.

Materials:

  • Protein to be labeled

  • Methyltetrazine-PEG5-Sulfo-NHS ester

  • A series of amine-free buffers with varying pH (e.g., phosphate or borate buffers at pH 7.0, 7.5, 8.0, 8.5, and 9.0)

  • Analytical method to determine the degree of labeling (DOL), such as UV-Vis spectroscopy or mass spectrometry. [23] Procedure:

  • Set up Parallel Reactions: Prepare identical protein solutions in each of the different pH buffers.

  • Perform Labeling: Add the same molar excess of Methyltetrazine-PEG5-Sulfo-NHS ester to each reaction tube.

  • Incubate and Quench: Incubate all reactions for the same amount of time and at the same temperature. Quench all reactions as described in the standard protocol.

  • Purify: Purify each conjugate using identical methods.

  • Analyze the Degree of Labeling (DOL): Determine the DOL for each conjugate.

  • Identify Optimal pH: The pH that results in the highest DOL is the optimal pH for your specific application.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incorrect pH: The pH of the reaction buffer is too low or too high.Verify the pH of your buffer. Empirically determine the optimal pH using the protocol above.
Hydrolysis of NHS Ester: The NHS ester was exposed to moisture or the reaction time was too long at a high pH.Prepare the NHS ester solution immediately before use with anhydrous solvent. [11][26]Consider shortening the reaction time or lowering the temperature.
Presence of Primary Amines in Buffer: The buffer contains competing nucleophiles like Tris or glycine.Use an amine-free buffer such as PBS, borate, or bicarbonate. [15][16][22]
Inconsistent Results pH Drift: The pH of the reaction mixture changes during incubation due to hydrolysis of the NHS ester.Use a more concentrated buffer to maintain a stable pH. [11][17]
Reagent Instability: The solid NHS ester has been improperly stored and has hydrolyzed.Store the Methyltetrazine-PEG5-Sulfo-NHS ester at -20°C with a desiccant. [6][27]

Conclusion

The successful conjugation of Methyltetrazine-PEG5-Sulfo-NHS ester to biomolecules is critically dependent on the pH of the reaction buffer. An optimal pH range of 7.2-8.5, with a sweet spot around 8.3, ensures a balance between the nucleophilicity of the target primary amines and the stability of the Sulfo-NHS ester. [11][12][15][17]By carefully selecting an appropriate amine-free buffer system and, if necessary, empirically determining the optimal pH for a specific biomolecule, researchers can achieve high-yield, reproducible conjugations, paving the way for advancements in targeted therapeutics and molecular imaging.

References

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  • MDPI. (n.d.). Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine.
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  • Benchchem. (2025). Reaction Buffer Preparation for NHS Ester Chemistry: Application Notes and Protocols.
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  • PMC. (2022). In Vivo Click Chemistry Enables Multiplexed Intravital Microscopy.
  • MilliporeSigma. (n.d.). Bioorthogonal Chemistry - Applications in Science and Medicine.
  • IOPscience. (2015). BIOORTHOGONAL FLUORESCENT LABELS: A REVIEW ON COMBINED FORCES.
  • ResearchGate. (2025). Research review on bioorthogonal chemistry and click chemistry.
  • YouTube. (2019). "Click" Chemistry In Vivo - New Tools for Molecular Imaging.
  • Thermo Fisher Scientific. (n.d.). Instructions for Bis-NHS-(PEG)n crosslinkers.
  • PMC. (n.d.). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine.
  • ResearchGate. (n.d.). NHS and Sulfo-NHS.
  • Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters.
  • ResearchGate. (n.d.). Development of a novel antibody-tetrazine conjugate for bioorthogonal pretargeting | Request PDF.
  • AdooQ BioScience. (n.d.). Methyltetrazine-PEG5-sulfo-NHS ester sodium | Biochemical Assay Reagent.
  • Sigma-Aldrich. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
  • Tocris Bioscience. (n.d.). Conjugation Protocol for Amine Reactive Dyes.
  • BroadPharm. (2022). Protocol for PEG NHS Ester.
  • Benchchem. (n.d.). Technical Support Center: Stability of Methyltetrazine-Acid in Biological Media.
  • Interchim. (n.d.). Antibody-HRP Conjugation Kit.
  • Benchchem. (2025). Application Notes and Protocols for the Purification of TCO-Labeled Proteins and Antibodies.
  • CovaChem. (n.d.). Sulfo-NHS and NHS Esters in Protein Chemistry.
  • ACS Publications. (2018). Bioorthogonal Masking of Circulating Antibody–TCO Groups Using Tetrazine-Functionalized Dextran Polymers.
  • Click Chemistry Tools. (2016). Understanding Methyltetrazine-Peg4-Nhs Ester.
  • PMC. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids.
  • PMC. (n.d.). Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ.
  • Benchchem. (2025). half-life of NHS ester hydrolysis at different pH.
  • ScienceDirect. (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.
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Application

Methyltetrazine-PEG5-Sulfo-NHS ester antibody-drug conjugate (ADC) synthesis

An In-Depth Guide to the Synthesis and Characterization of Methyltetrazine-PEG5-Sulfo-NHS Ester Antibody-Drug Conjugates Introduction: Engineering Precision in Targeted Therapeutics Antibody-Drug Conjugates (ADCs) repres...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis and Characterization of Methyltetrazine-PEG5-Sulfo-NHS Ester Antibody-Drug Conjugates

Introduction: Engineering Precision in Targeted Therapeutics

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2] This combination allows for the targeted delivery of therapeutic payloads directly to cancer cells, enhancing efficacy while minimizing systemic toxicity.[2][] The synthesis of a stable and effective ADC is a complex process where the linker, the molecular bridge between antibody and payload, plays a pivotal role.[]

A sophisticated approach to ADC construction involves a two-step, bioorthogonal conjugation strategy. This method first "pre-targets" the antibody with a chemical handle, which can then react with a payload in a separate, highly specific "click" reaction.[4][5] This guide details the use of Methyltetrazine-PEG5-Sulfo-NHS ester , a heterobifunctional linker designed for this advanced strategy.

This linker's architecture is intelligently designed for its tripartite function:

  • Sulfo-NHS Ester: This N-hydroxysulfosuccinimide ester is an amine-reactive group. It efficiently forms a stable, covalent amide bond with the primary amines found on the side chains of lysine residues on the antibody surface.[6][7] The inclusion of a sulfo group enhances water solubility, allowing the reaction to proceed in aqueous buffers without organic co-solvents.

  • PEG5 Linker: The polyethylene glycol (PEG) spacer, consisting of five repeating ethylene glycol units, is crucial for improving the ADC's overall physicochemical properties. It enhances hydrophilicity, which can mitigate aggregation caused by hydrophobic payloads, improve in-vivo stability, and prolong circulation half-life.[][8][9][10][11]

  • Methyltetrazine: This moiety is the bioorthogonal "click" handle. Tetrazines participate in exceptionally rapid and selective inverse-electron-demand Diels-Alder (IEDDA) reactions with strained alkenes, most notably trans-cyclooctene (TCO).[4][12][13] This reaction proceeds under physiological conditions without the need for a catalyst, ensuring that the conjugation of the TCO-modified payload is highly efficient and does not damage the antibody.[13]

This application note provides a comprehensive, step-by-step guide for researchers and drug development professionals on the synthesis and characterization of ADCs using the Methyltetrazine-PEG5-Sulfo-NHS ester linker.

Antibody Monoclonal Antibody (with Lysine Residues) Modified_Ab Methyltetrazine-Labeled Antibody Antibody->Modified_Ab Amine-Reactive Conjugation Linker Methyltetrazine-PEG5-Sulfo-NHS Ester Linker->Modified_Ab Modified_Ab2 Methyltetrazine-Labeled Antibody Payload TCO-Functionalized Payload (Drug) Final_ADC Final Antibody-Drug Conjugate (ADC) Payload->Final_ADC Modified_Ab2->Final_ADC IEDDA Reaction (Click)

Overall two-step strategy for ADC synthesis.

Part I: Protocol for Antibody Modification with Methyltetrazine-PEG5-Sulfo-NHS Ester

Principle: This procedure attaches the methyltetrazine chemical handle to the antibody. The Sulfo-NHS ester group on the linker reacts with primary amines (predominantly on lysine residues) on the antibody surface to form stable amide bonds. The number of linkers attached per antibody is a critical parameter controlled by the molar ratio of linker to antibody in the reaction.

Materials and Reagents:

  • Monoclonal Antibody (mAb): ≥95% purity, at a concentration of 2-10 mg/mL.

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2 - 8.0.

  • Methyltetrazine-PEG5-Sulfo-NHS Ester.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Purification System: Dialysis cassettes (10K MWCO), centrifugal spin filters (30K MWCO), or a Size-Exclusion Chromatography (SEC) system.

Protocol:

  • Antibody Preparation (Buffer Exchange):

    • Causality: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the antibody's lysine residues for the NHS ester, drastically reducing conjugation efficiency.[14][15] It is imperative to remove them.

    • Transfer the antibody solution into the amine-free Reaction Buffer. This can be achieved via dialysis against the Reaction Buffer (24-48 hours at 4°C with multiple buffer changes) or by using centrifugal spin filters according to the manufacturer's protocol.

    • After buffer exchange, determine the final antibody concentration using a spectrophotometer at 280 nm (A280).

  • Linker Reagent Preparation:

    • Causality: NHS esters are moisture-sensitive and can readily hydrolyze in aqueous environments, rendering them inactive.[12] Therefore, the stock solution must be prepared fresh in an anhydrous organic solvent immediately before use.

    • Allow the vial of Methyltetrazine-PEG5-Sulfo-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the linker by dissolving it in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Causality: The molar ratio of linker to antibody is the primary determinant of the final number of methyltetrazine groups conjugated to each antibody, also known as the Degree of Labeling (DOL).[14] A higher ratio will result in a higher DOL, but excessive modification can lead to aggregation or loss of antibody function.[]

    • Add the calculated volume of the 10 mM linker stock solution to the antibody solution. A typical starting point is a 5- to 20-fold molar excess of linker over antibody.

    • Gently mix the reaction by inversion or slow pipetting. Avoid vigorous vortexing, which can denature the antibody.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

ParameterRecommended RangeRationale
Antibody Concentration 2 - 10 mg/mLHigher concentrations can improve reaction kinetics.
Molar Ratio (Linker:Ab) 5:1 to 20:1Primary control over Degree of Labeling (DOL). Must be optimized for each antibody.
Reaction pH 7.2 - 8.0Optimal for NHS ester reaction with primary amines while maintaining antibody stability.
Reaction Time 30 - 60 min (RT)Sufficient for reaction completion. Longer times can increase hydrolysis of the linker.
Reaction Temperature Room Temp (20-25°C)Balances reaction rate and antibody stability. 4°C can be used for sensitive antibodies.
  • Purification of Methyltetrazine-Labeled Antibody:

    • Causality: It is critical to remove all unreacted (hydrolyzed and active) linker molecules. Residual linker can interfere with downstream characterization and react with the TCO-payload in solution, reducing the efficiency of the final ADC conjugation step.

    • Purify the reaction mixture using dialysis, spin filtration, or SEC.[2][14][] The goal is to exchange the modified antibody into a fresh buffer (e.g., PBS, pH 7.4) suitable for storage and the subsequent click reaction.

Workflow for antibody modification.

Part II: Characterization of the Methyltetrazine-Labeled Antibody

Principle: Before proceeding to the click reaction, it is essential to confirm the successful conjugation of the methyltetrazine linker and assess the quality of the modified antibody.

  • Degree of Labeling (DOL) by UV-Vis Spectroscopy: A straightforward method to determine the average number of linkers per antibody.[18][19] This requires measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the λmax of the methyltetrazine (typically ~310 nm, but should be confirmed for the specific reagent). The DOL is calculated using the Beer-Lambert law.

  • Purity and Aggregation Analysis by SEC-HPLC: Size-Exclusion Chromatography is the standard method for quantifying high molecular weight species (aggregates).[1][20] The conjugation process, especially at high DOL, can sometimes induce aggregation, which is undesirable for a therapeutic product.[21] The purified conjugate should ideally show a monomer purity of >95%.

Part III: Protocol for ADC Synthesis via IEDDA Click Chemistry

Principle: This step utilizes the highly efficient and specific IEDDA reaction to conjugate the TCO-functionalized payload to the methyltetrazine-labeled antibody. The reaction is bioorthogonal, meaning it does not cross-react with other functional groups present on the antibody or in the buffer.[4]

Materials and Reagents:

  • Purified Methyltetrazine-Labeled Antibody.

  • TCO-Functionalized Payload (dissolved in a compatible solvent like DMSO).

  • Reaction Buffer (e.g., PBS, pH 7.4).

  • Purification System (e.g., TFF, HIC, or IEX).

Protocol:

  • Prepare the Reaction Mixture:

    • In a suitable reaction vessel, add the purified methyltetrazine-labeled antibody.

    • Add the TCO-functionalized payload. A slight molar excess (e.g., 1.5 - 3 equivalents of TCO-payload per equivalent of methyltetrazine on the antibody) is often used to drive the reaction to completion.[12]

  • Click Reaction Incubation:

    • Causality: The IEDDA reaction between methyltetrazine and TCO is exceptionally fast.[22] Reaction times are typically short, and the reaction proceeds efficiently under mild, physiological conditions.[23][24]

    • Incubate the mixture for 1-2 hours at room temperature.

  • Purification of the Final ADC:

    • Causality: After the reaction, the mixture will contain the final ADC, excess TCO-payload, and potentially some unreacted antibody (if the click reaction did not go to 100% completion). It is critical to remove the excess cytotoxic payload, as free drug contributes to systemic toxicity.[2][18]

    • Purify the ADC using a suitable chromatography method.

      • Tangential Flow Filtration (TFF) / Diafiltration: Effective for removing small molecules (excess payload) and for buffer exchange.[]

      • Hydrophobic Interaction Chromatography (HIC): Can be used for both purification and analysis, as it separates ADC species based on their drug load.[][25]

      • Ion-Exchange Chromatography (IEX): Can be used to remove aggregates and other impurities.[2][26]

Part IV: Critical Quality Characterization of the Final ADC

Principle: Rigorous analytical characterization is mandatory to ensure the ADC meets predefined quality attributes for safety and efficacy.[2][27] The Drug-to-Antibody Ratio (DAR) is one of the most critical quality attributes, as it directly influences the therapeutic window of the ADC.[][19][28]

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This is the gold-standard technique for DAR analysis. The cytotoxic payload is typically hydrophobic; therefore, as more drug molecules are conjugated to the antibody, the resulting ADC becomes more hydrophobic. HIC separates these species, allowing for the quantification of antibodies with different numbers of drugs (e.g., DAR0, DAR2, DAR4). The weighted average DAR is then calculated from the relative peak areas.[18][20][28][29]

  • Reversed-Phase HPLC (RP-HPLC): An orthogonal method, often performed after reducing the ADC to separate its light and heavy chains. This provides information on the distribution of the payload across the different chains.[29]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides precise mass identification of the intact ADC, confirming the mass of each DAR species and allowing for an accurate average DAR calculation.[30][31]

DAR Analysis MethodPrincipleAdvantagesDisadvantages
HIC-HPLC Separation by hydrophobicityGold standard, non-denaturing, resolves DAR species.[20][29]Resolution can be challenging for some ADCs.
RP-HPLC Separation by polarityOrthogonal method, provides chain distribution data.[29]Denaturing conditions may alter the ADC structure.[]
LC-MS Mass determinationHighly accurate, provides mass of each species.[30][31]Requires specialized equipment, can be complex.
UV-Vis Spectroscopy Absorbance measurementSimple, rapid.[30][]Provides only an average DAR, no distribution data, prone to interference.[19]

2. Purity, Aggregation, and Free Drug Analysis:

  • Aggregation (SEC-HPLC): The final ADC product must be analyzed by SEC to ensure high monomer content (>95%) and to quantify any aggregates formed during conjugation or purification.[1][18]

  • Residual Free Payload: The amount of unconjugated, free cytotoxic drug must be quantified to ensure it is below a predefined safety limit. This is typically performed using a sensitive method like RP-HPLC or LC-MS/MS.[18][33]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) - Inactive/hydrolyzed NHS-ester linker.- Presence of competing amines (e.g., Tris) in antibody buffer.- Incorrect pH of reaction buffer.- Insufficient molar ratio of linker.- Use fresh, anhydrous DMSO/DMF to prepare linker solution immediately before use.[12]- Perform thorough buffer exchange of the antibody into an amine-free buffer.[14]- Ensure reaction buffer pH is between 7.2 and 8.0.[15]- Increase the molar excess of the linker in the reaction.
Low Final DAR / Incomplete Click Reaction - Inaccurate quantification of methyltetrazine on the antibody (DOL).- Degradation of Methyltetrazine or TCO reagents.- Insufficient amount of TCO-payload used.- Accurately determine the DOL before starting the click reaction.- Ensure proper storage of tetrazine and TCO reagents (desiccated, -20°C, protected from light).[23]- Increase the molar excess of the TCO-payload relative to the calculated number of tetrazine sites.
ADC Aggregation - High DOL or DAR, leading to increased hydrophobicity.- Suboptimal buffer conditions (pH, ionic strength).- Harsh purification conditions.- Optimize and potentially lower the molar ratio of the Methyltetrazine-NHS ester linker to reduce the final DAR.[14]- Screen different formulation buffers. The PEG5 linker is designed to help mitigate this issue.[10]- Use milder purification methods like SEC or flow-through chromatography.
Low Final Yield after Purification - Loss of material during buffer exchange or purification steps.- Precipitation/aggregation of the ADC.- Inefficient purification method.- Optimize purification steps to minimize sample loss (e.g., ensure correct MWCO for filters).- Analyze samples at each step to identify where loss is occurring.- Ensure the chosen purification method is suitable for the specific ADC.[14]

Conclusion

The use of Methyltetrazine-PEG5-Sulfo-NHS ester provides a powerful and versatile platform for the synthesis of advanced antibody-drug conjugates. This two-step bioorthogonal approach allows for the separate optimization of antibody modification and payload conjugation, offering greater control over the final product's characteristics. The integrated PEG linker enhances the physicochemical properties of the ADC, potentially leading to an improved therapeutic index. By following the detailed protocols for synthesis, purification, and characterization outlined in this guide, researchers can reliably produce high-quality ADCs for preclinical and clinical development.

References

  • BenchChem. (2025).
  • Beck, A., et al. (2017). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. [Link]

  • Pharma Focus America. (2025). Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. [Link]

  • Bestchrom. (2026). Downstream Purification Strategies for Antibody–Drug Conjugates. Bestchrom. [Link]

  • Creative Biolabs. (n.d.). Purification of ADCs by HIC. Creative Biolabs. [Link]

  • Dalzon, B., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals. [Link]

  • Creative Biolabs. (n.d.). What are PEG Linkers?. Creative Biolabs. [Link]

  • Drug Target Review. (2025). Optimising analytical strategies for ADC development. Drug Target Review. [Link]

  • Phenomenex. (2018). What is Drug Antibody Ratio (DAR) in Biotherapeutics?. Phenomenex. [Link]

  • ChromaCon. (2024). Purification of ADCs using Continuous Chromatography (MCSGP). ChromaCon. [Link]

  • Creative Biolabs. (2021). Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates. Creative Biolabs ADC Blog. [Link]

  • Tsuchikama, K., & An, Z. (2021). Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates. Biological and Pharmaceutical Bulletin. [Link]

  • Hendri, S., et al. (2022). Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode. Journal of Chromatography A. [Link]

  • Labsci @ Pittcon. (n.d.). Analytical Tools to Support Antibody Drug Conjugate Process Development: Troubleshooting Unexpected Conjugation Events. Labsci @ Pittcon. [Link]

  • Chen, J., et al. (2018). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. Methods in Molecular Biology. [Link]

  • Tinianov, B., et al. (2021). Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging. Theranostics. [Link]

  • Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim. [Link]

  • Waters Corporation. (n.d.). Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization. Waters Corporation. [Link]

  • Agilent Technologies. (n.d.). Characterization of Antibody-Drug Conjugates (ADC) using 2-Dimension Liquid Chromatography (2D-LC) and Native Mass Spectrometric. Agilent Technologies. [Link]

  • Rahim, M. K. (2016). Improving TCO-‐Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. eScholarship, University of California. [Link]

  • Tosoh Bioscience. (2020). Characterization of a Novel Antibody Drug Conjugate Mimic by Size-Exclusion and Hydrophobic Interaction Chromatography. LCGC International. [Link]

  • Pharmaceutical Technology. (2018). Overcoming Challenges in ADC Bioconjugation at Commercial Scale. Pharmaceutical Technology. [Link]

  • Jiang, D., et al. (2023). Effect of trans-Cyclooctene modification on antibody distribution and modular method of antibody labeling. Journal of Nuclear Medicine. [Link]

  • Kim, D. (2018). Chemical Lysine Modification at a single site. SlideShare. [Link]

  • Zhang, D., et al. (2025). A review of conjugation technologies for antibody drug conjugates. Acta Pharmaceutica Sinica B. [Link]

  • Wu, H., et al. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Chemical Science. [Link]

Sources

Method

Application Note: High-Fidelity Labeling of Live-Cell Surface Proteins via Tetrazine-NHS and IEDDA Bioorthogonal Chemistry

Executive Summary The spatial and temporal tracking of cell-surface proteins in their native environment is critical for understanding receptor trafficking, cellular communication, and drug targeting. Direct conjugation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spatial and temporal tracking of cell-surface proteins in their native environment is critical for understanding receptor trafficking, cellular communication, and drug targeting. Direct conjugation of bulky fluorescent dyes to surface proteins often perturbs native protein function and risks membrane permeation.

To circumvent this, a two-step bioorthogonal approach is highly preferred. First, a small, minimally perturbing Tetrazine-NHS (N-hydroxysuccinimide) ester is covalently attached to primary amines (lysine residues and N-termini) on the extracellular surface[1][2]. Second, an ultrafast Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition is executed using a trans-cyclooctene (TCO)-conjugated fluorophore[3]. This guide provides a comprehensive, self-validating protocol for executing this workflow on live mammalian cells while preserving cellular viability and preventing endocytotic internalization.

Mechanistic Rationale & Bioorthogonal Advantages

The selection of the Tetrazine/TCO IEDDA reaction over other click-chemistry variants is driven by precise mechanistic advantages necessary for live-cell integrity:

  • Ultrafast Kinetics: The IEDDA reaction between monoaryl tetrazines and TCO is exceptionally fast, boasting second-order rate constants that are orders of magnitude higher than strain-promoted azide-alkyne cycloaddition (SPAAC)[3]. This allows for rapid labeling (15–30 minutes) at low probe concentrations, minimizing cellular stress[2].

  • Catalyst-Free Biocompatibility: Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), IEDDA requires no cytotoxic heavy metal catalysts, preserving the physiological state of the live cells[4].

  • Spatial Control: By executing the NHS-amidation step at 4°C, active membrane trafficking is halted. This ensures the tetrazine tag remains strictly localized to the extracellular surface, preventing the labeling of intracellular pools[2].

Quantitative Comparison of Bioorthogonal Reactions for Live-Cell Labeling
Bioorthogonal ReactionReactive PairsSecond-Order Rate Constant (

)
Cytotoxicity / BiocompatibilityCatalyst Required
IEDDA Tetrazine + TCO


Excellent (Non-toxic) None
SPAACAzide + DBCO


Good (Some hydrophobic toxicity)None
CuAACAzide + Alkyne


Poor (Copper-induced ROS)Cu(I)
Staudinger LigationAzide + Phosphine

Moderate (Very slow kinetics)None

Visualizing the Labeling Workflow

G A 1. Native Cell (Surface Amines) B 2. Amidation Tetrazine-NHS (4°C, pH 7.8) A->B C 3. Tetrazine-Tagged Cell Surface B->C D 4. IEDDA Click TCO-Fluorophore (4°C, 15 min) C->D E 5. Fluorescently Labeled Cell D->E

Fig 1: Two-step bioorthogonal workflow for live-cell surface protein labeling via IEDDA.

Experimental Protocol

Materials Required
  • Tetrazine-NHS Ester: Prepare a 10 mM stock in anhydrous DMSO immediately before use. (NHS esters rapidly hydrolyze in the presence of moisture).

  • TCO-Fluorophore: Prepare a 1 mM stock in anhydrous DMSO.

  • Labeling Buffer: Phosphate-Buffered Saline (PBS) supplemented with 10 mM

    
    , adjusted to pH 7.8.
    
  • Quenching Buffer: 100 mM Glycine in PBS (pH 7.4).

  • Wash Buffer: PBS containing 1% Bovine Serum Albumin (BSA) (pH 7.4).

Step-by-Step Methodology

Step 1: Cell Preparation and Washing

  • Aspirate culture media from live cells grown in a monolayer (e.g., on a glass-bottom imaging dish).

  • Wash the cells gently 3 times with ice-cold Wash Buffer.

    • Causality: Serum contains high concentrations of BSA and other amine-rich proteins. If not thoroughly removed, these exogenous proteins will competitively react with the Tetrazine-NHS ester, drastically reducing cell-surface labeling efficiency.

Step 2: Tetrazine-NHS Incubation

  • Dilute the Tetrazine-NHS stock to a final concentration of 50 µM in ice-cold Labeling Buffer.

  • Immediately apply the solution to the cells and incubate at 4°C for 30 minutes in the dark.

    • Causality: Conducting this step at 4°C halts active endocytosis, ensuring the tetrazine handles are installed exclusively on the plasma membrane[2]. The slightly alkaline pH of 7.8 ensures a sufficient fraction of lysine

      
      -amines are deprotonated (nucleophilic) while preventing the rapid aqueous hydrolysis of the NHS ester that occurs at pH > 8.0.
      

Step 3: Quenching (Critical Step)

  • Aspirate the Tetrazine-NHS solution and wash cells 2 times with ice-cold Wash Buffer.

  • Add Quenching Buffer (100 mM Glycine) and incubate at 4°C for 5 minutes.

    • Causality: Glycine acts as a sacrificial primary amine. It rapidly consumes any unreacted or non-specifically adsorbed Tetrazine-NHS. Skipping this step risks the NHS ester reacting with intracellular proteins if cells are later permeabilized, or forming background precipitates.

Step 4: IEDDA Click Reaction

  • Dilute the TCO-Fluorophore to a final concentration of 1–5 µM in ice-cold Wash Buffer.

  • Apply to the cells and incubate at 4°C for 15 minutes.

    • Causality: The ultrafast kinetics of the TCO-Tetrazine reaction (

      
      )[3] allows for the use of low-micromolar probe concentrations and short incubation times. This minimizes the off-target hydrophobic partitioning of the fluorophore into the lipid bilayer[2].
      

Step 5: Final Wash and Imaging

  • Aspirate the click solution and wash cells 3 times with ice-cold Wash Buffer.

  • Image the live cells immediately using fluorescence microscopy, or proceed to fixation (e.g., 4% Paraformaldehyde for 15 minutes) if downstream intracellular immunostaining is required.

Trustworthiness: Experimental Controls for Self-Validation

To ensure the integrity of the data and prove that the fluorescence signal is a result of specific covalent bioorthogonal labeling rather than non-specific adsorption, the following controls must be run in parallel:

  • Control A (Fluorophore Specificity): Treat cells with Vehicle (DMSO) in Step 2, followed by the standard TCO-Fluorophore in Step 4.

    • Validation: This should yield zero fluorescence . If a signal is observed, the TCO-fluorophore is excessively lipophilic and is non-specifically intercalating into the cell membrane.

  • Control B (Tag Toxicity/Autofluorescence): Treat cells with Tetrazine-NHS in Step 2, quench in Step 3, and apply Vehicle (DMSO) in Step 4.

    • Validation: Ensures the tetrazine tag itself does not alter cell morphology, induce blebbing, or generate autofluorescence in the imaging channels.

References

  • Analytical Chemistry (ACS Publications)
  • Nature Communications (PMC)
  • Journal of Medicinal Chemistry (ACS Publications)
  • Bioconjugate Chemistry (PMC)

Sources

Application

Calculating molar excess of Methyltetrazine-PEG5-Sulfo-NHS for protein labeling

Application Note: Optimizing Molar Excess for Protein Labeling with Methyltetrazine-PEG5-Sulfo-NHS Executive Summary The bioconjugation of proteins using Methyltetrazine-PEG5-Sulfo-NHS is a foundational technique in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Molar Excess for Protein Labeling with Methyltetrazine-PEG5-Sulfo-NHS

Executive Summary

The bioconjugation of proteins using Methyltetrazine-PEG5-Sulfo-NHS is a foundational technique in the development of antibody-drug conjugates (ADCs), radiopharmaceuticals, and live-cell imaging probes. This heterobifunctional crosslinker enables the attachment of a tetrazine handle to primary amines, priming the protein for ultrafast, bioorthogonal Inverse Electron-Demand Diels-Alder (IEDDA) click chemistry with trans-cyclooctene (TCO) derivatives[1].

However, the success of this reaction hinges on calculating the precise molar excess of the crosslinker. Under-labeling results in poor downstream signal-to-noise ratios, while over-labeling compromises protein solubility and target-binding affinity. This guide provides the mechanistic causality, mathematical frameworks, and a self-validating protocol to achieve an optimal Degree of Labeling (DOL).

Mechanistic Grounding: The Tripartite Molecule

To understand the labeling protocol, one must understand the causality behind the reagent's structural design:

  • Methyltetrazine (Me-Tz): Provides the bioorthogonal handle for the IEDDA reaction. Methyl-substituted tetrazines are specifically chosen over unsubstituted H-tetrazines because they offer vastly superior stability in aqueous buffers while still maintaining ultrafast reaction kinetics with TCO (

    
    )[1][2].
    
  • PEG5 Spacer: Tetrazine moieties are inherently hydrophobic. Conjugating multiple hydrophobic groups to a protein frequently induces aggregation. The hydrophilic PEG5 linker counteracts this hydrophobicity, preserving the protein's native solubility and improving the in vivo biodistribution of the final conjugate.

  • Sulfo-NHS Ester: Reacts with primary amines (the

    
    -amines of surface-accessible lysines and the N-terminus) via amidation. The addition of the sulfonate group (-SO
    
    
    
    ) makes the crosslinker highly water-soluble, eliminating the need to dissolve the reagent in organic solvents (e.g., DMSO or DMF) which can denature sensitive proteins[3].

G P Protein (Primary Amines) C1 Tetrazine-Labeled Protein P->C1 pH 7.5-8.5 NHS Ester Amidation R Methyltetrazine-PEG5-Sulfo-NHS R->C1 Final Stable Bioconjugate (Pyridazine Linkage) C1->Final IEDDA Click Reaction Ultrafast, Catalyst-Free TCO TCO-Functionalized Probe TCO->Final

Logical flow of Sulfo-NHS amidation followed by IEDDA bioconjugation.

The Mathematics of Molar Excess: Causality & Calculation

The reaction of NHS esters with amines is heavily pH-dependent and constantly competes with aqueous hydrolysis[3]. At optimal pH (8.0–8.5), the bimolecular collision rate between the protein's amines and the NHS ester dictates the reaction efficiency. Because hydrolysis is a competing factor, only 30% to 40% of the NHS ester typically incorporates into the protein [4]. Therefore, a calculated molar excess is mandatory.

Dilute protein solutions (< 1 mg/mL) suffer from lower collision rates, meaning hydrolysis outcompetes amidation. Consequently, dilute solutions require a significantly higher molar excess of the reagent to achieve the same DOL as concentrated solutions[5].

Quantitative Molar Excess Guidelines

The following table summarizes the required molar excess based on protein concentration and molecular weight to achieve a target DOL of 2 to 4 labels per protein.

Table 1: Recommended Molar Excess for Protein Labeling

Protein ConcentrationProtein MWRecommended Molar ExcessExpected DOL
> 2 mg/mL> 100 kDa (e.g., IgG)5x – 10x2 – 4
1 - 2 mg/mL> 100 kDa (e.g., IgG)10x – 20x2 – 5
< 1 mg/mL> 100 kDa (e.g., IgG)20x – 50x2 – 5
> 2 mg/mL< 50 kDa3x – 5x1 – 2
1 - 2 mg/mL< 50 kDa5x – 10x1 – 3
< 1 mg/mL< 50 kDa10x – 20x1 – 3
The Calculation Formula

To determine the exact mass of Methyltetrazine-PEG5-Sulfo-NHS required, utilize the following equation:



Field-Proven Insight: The calculated mass is often in the microgram range (e.g., 0.05 mg), which cannot be accurately weighed on standard analytical balances. To solve this, weigh a larger, manageable amount (e.g., 1.0 mg) and dissolve it in a known volume of pure water immediately before use to create a stock solution, then aliquot the required micro-volume[3].

Experimental Protocol: A Self-Validating System

A robust protocol must be a self-validating system—meaning it contains internal checkpoints to verify success before proceeding to downstream, high-value TCO click reactions.

Workflow S1 1. Buffer Exchange (Amine-free buffer, pH 8.0) S2 2. Calculate Molar Excess (Based on Protein MW & Conc.) S1->S2 S3 3. Labeling Reaction (RT for 30-60 min) S2->S3 S4 4. Quench (Optional) (Add Tris to neutralize NHS) S3->S4 S5 5. Purification (Desalting Column / Dialysis) S4->S5 S6 6. Quality Control (Determine DOL via UV-Vis) S5->S6

Step-by-step workflow for protein labeling and purification.

Step 1: Buffer Exchange (Critical Checkpoint)

Proteins must be in an amine-free buffer (e.g., PBS, HEPES, or Bicarbonate) at pH 8.0–8.5. Causality: Buffers containing primary amines (Tris, Glycine) will competitively react with the Sulfo-NHS ester, completely quenching the reaction[5]. Affinity-purified IgGs are frequently eluted in high-molarity glycine; failure to desalt these prior to labeling is the #1 cause of bioconjugation failure[4]. Validation: Verify pre-labeling protein concentration via A280 or BCA assay to ensure accurate molar excess calculations[4].

Step 2: Reagent Preparation

Weigh 1–2 mg of Methyltetrazine-PEG5-Sulfo-NHS. Immediately dissolve in pure, deionized water to create a 10 mM stock solution. Causality: Sulfo-NHS esters undergo rapid hydrolysis in aqueous environments. The stock solution must be prepared immediately before addition to the protein. Do not store aqueous stock solutions for future use[3].

Step 3: Conjugation Reaction

Add the calculated volume of the reagent stock solution to the protein sample. Pipette gently to mix. Incubate the reaction at Room Temperature (RT) for 30 to 60 minutes, or at 4°C for 2 hours[5].

Step 4: Quenching (Optional but Recommended)

Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. Causality: The primary amines in Tris will react with any remaining unhydrolyzed Sulfo-NHS ester, preventing further crosslinking during the purification phase.

Step 5: Purification

Remove excess unreacted reagent and quenching buffer using a size-exclusion desalting column (e.g., Zeba Spin Desalting Columns) or via dialysis against a standard buffer (e.g., PBS, pH 7.4)[5].

Quality Control: Closing the Validation Loop

To validate the system, you must empirically determine the Degree of Labeling (DOL) before proceeding to the TCO reaction. Methyltetrazine has a characteristic UV-Vis absorbance peak at approximately 520 nm.

  • Measure the absorbance of the purified conjugate at 280 nm (

    
    ) and 520 nm (
    
    
    
    ).
  • Calculate the DOL using the Beer-Lambert law:



(Note: Ensure you apply a correction factor to the


 reading to account for the tetrazine's slight absorbance at 280 nm, as per the reagent vendor's specifications).

If the calculated DOL falls within the target range (typically 2–4 for an IgG), the system validates itself, confirming that the molar excess was calculated correctly, hydrolysis was outcompeted, and the protein is successfully primed for ultrafast IEDDA click chemistry.

References

  • The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates. Source: nih.gov.
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Source: lumiprobe.com.
  • Inverse electron demand Diels–Alder reactions in chemical biology. Source: rsc.org.
  • Everything About Labeling Proteins with NHS Esters. Source: goldbio.com.
  • MESO SCALE DISCOVERY® TAG-NHS-Ester. Source: mesoscale.com.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conjugation efficiency with Methyltetrazine-NHS ester

Technical Support Center: Troubleshooting Low Conjugation Efficiency with Methyltetrazine-NHS Ester Introduction Methyltetrazine-NHS ester is a bifunctional crosslinker widely used to functionalize primary amines (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Conjugation Efficiency with Methyltetrazine-NHS Ester

Introduction Methyltetrazine-NHS ester is a bifunctional crosslinker widely used to functionalize primary amines (e.g., lysine residues on proteins) with a tetrazine moiety, enabling ultra-fast inverse electron-demand Diels-Alder (IEDDA) click chemistry with trans-cyclooctene (TCO)[1]. While the downstream IEDDA reaction is exceptionally efficient, the upstream NHS ester amidation is highly sensitive to environmental factors and prone to failure if reaction kinetics are not strictly controlled.

Diagnostic Workflow

TroubleshootingWorkflow Start Issue: Low/No Tetrazine Conjugation CheckBuffer Are primary amines present in buffer? (e.g., Tris, Glycine) Start->CheckBuffer BufferExchange Perform Buffer Exchange (e.g., to PBS, pH 7.4) CheckBuffer->BufferExchange Yes CheckPH Is reaction pH between 7.2 and 8.5? CheckBuffer->CheckPH No BufferExchange->CheckPH AdjustPH Adjust pH to balance amidation vs. hydrolysis CheckPH->AdjustPH No CheckSolvent Was reagent dissolved in anhydrous DMSO/DMF? CheckPH->CheckSolvent Yes AdjustPH->CheckSolvent NewReagent Prepare fresh stock Avoid degraded DMF CheckSolvent->NewReagent No Success Optimal Conjugation Ready for IEDDA Click CheckSolvent->Success Yes NewReagent->Success

Caption: Diagnostic workflow for resolving low Methyltetrazine-NHS ester conjugation efficiency.

Frequently Asked Questions & Troubleshooting

Q1: Why is my conjugation yield near zero even though I added a large molar excess of Methyltetrazine-NHS ester? A1: The most common culprit is the presence of competing nucleophiles in your reaction buffer. NHS esters react indiscriminately with primary amines. If your protein is suspended in buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine, these small molecules will outcompete the lysine residues on your target protein, consuming the Methyltetrazine-NHS ester entirely[2][3]. Causality: The molar concentration of buffer amines (often 50-100 mM) vastly exceeds the concentration of available protein lysines (typically in the low µM range). Solution: Perform a buffer exchange using dialysis or size-exclusion chromatography into an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES, prior to conjugation[3].

Q2: I am using an amine-free buffer (PBS), but my efficiency is still low. How does pH affect the reaction? A2: Conjugation efficiency is a kinetic race between two reactions: the desired amidation (reaction with lysines) and the undesired hydrolysis (reaction with water)[4]. Causality: At a low pH (< 7.0), primary amines on the protein become highly protonated (-NH3+), rendering them non-nucleophilic, which stalls the amidation[3]. Conversely, at a high pH (> 8.5), the rate of NHS ester hydrolysis accelerates exponentially, destroying the reagent before it can react with the protein[3]. The optimal window is pH 7.2 to 8.5[1].

Quantitative Data: NHS Ester Hydrolysis Kinetics

Buffer pHTemperatureApproximate Half-Life of NHS EsterDominant Kinetic Effect
pH 7.00°C4 to 5 hoursSlow hydrolysis, but amines are mostly protonated (low reactivity)[4][5].
pH 7.425°C~1 hourBalanced amidation and hydrolysis (Optimal for most proteins)[3].
pH 8.64°C10 minutesRapid hydrolysis; requires massive molar excess to achieve labeling[4][5].

Q3: Does the choice of organic solvent for the Methyltetrazine-NHS stock solution matter? A3: Absolutely. Methyltetrazine-NHS ester is highly moisture-sensitive and must be dissolved in a high-purity, anhydrous organic solvent like DMSO or DMF immediately before use[2]. Causality: Water contamination in the solvent will prematurely hydrolyze the NHS ester. Furthermore, degraded DMF breaks down over time to form dimethylamine[2]. This primary amine will instantly react with and neutralize your NHS ester. If your DMF has a "fishy" smell, it contains dimethylamine and must be discarded[2].

Q4: How can I verify if my Methyltetrazine-NHS ester reagent is still active and hasn't degraded in storage? A4: You can build a self-validating system using UV-Vis spectroscopy. When the NHS ester reacts (either via amidation or hydrolysis), it releases N-hydroxysuccinimide (NHS) as a leaving group. Free NHS has a distinct absorbance peak at 260-280 nm[2][4]. Validation Check: Intentionally hydrolyze a small aliquot of your reagent in 0.5 M NaOH and measure the absorbance at 260 nm[2]. A significant increase in A260 confirms the ester was intact and reactive prior to the test.

Mechanistic Pathway

ReactionMechanism Protein Target Protein (Primary Amines) Reaction Amidation Reaction (pH 7.4 - 8.0) Protein->Reaction Reagent Methyltetrazine-NHS Ester (in Anhydrous DMSO) Reagent->Reaction Conjugate Tetrazine-Labeled Protein (Stable Intermediate) Reaction->Conjugate Byproduct Released NHS Byproduct (Absorbs at 260 nm) Reaction->Byproduct Self-Validation IEDDA IEDDA Click Reaction (Ultra-fast, Bioorthogonal) Conjugate->IEDDA TCO TCO-Modified Target TCO->IEDDA Final Final Bioconjugate IEDDA->Final

Caption: Amidation mechanism generating the tetrazine conjugate and self-validating NHS byproduct.

Step-by-Step Methodology: Optimized Methyltetrazine-NHS Conjugation

This protocol is engineered as a self-validating workflow to ensure maximum conjugation efficiency while minimizing reagent waste.

Phase 1: Preparation & Buffer Exchange

  • Protein Assessment: Ensure the target protein concentration is at least 1-2 mg/mL. Dilute solutions favor NHS ester hydrolysis over amidation due to reduced collision frequency[3].

  • Buffer Exchange: Dialyze the protein into an amine-free buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.0, or PBS, pH 7.4)[3]. Crucial: Verify the complete removal of Tris, glycine, or sodium azide.

Phase 2: Reagent Activation & Conjugation 3. Equilibration: Bring the vial of Methyltetrazine-NHS ester to room temperature inside a desiccator before opening to prevent atmospheric moisture condensation[3]. 4. Solvent Reconstitution: Dissolve the Methyltetrazine-NHS ester in anhydrous, high-quality DMSO or DMF to create a 10 mM stock solution[2]. Do not store this solution; use it immediately. 5. Reaction Setup: Add the Methyltetrazine-NHS ester to the protein solution. For proteins < 5 mg/mL, use a 20- to 50-fold molar excess. For proteins ≥ 5 mg/mL, a 10-fold molar excess is sufficient. Ensure the final organic solvent concentration does not exceed 10% (v/v) to prevent protein denaturation[3]. 6. Incubation: Incubate the mixture at room temperature for 30–60 minutes, or at 4°C for 2–4 hours, with gentle end-over-end mixing[3].

Phase 3: Quenching & Purification (Self-Validating) 7. Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes[3]. The primary amines in Tris will scavenge any unreacted NHS ester, preventing off-target reactions during purification. 8. Purification: Remove the quenched reagent, free tetrazine, and NHS leaving groups using a desalting column (e.g., Zeba Spin Desalting Column) or dialysis against your preferred storage buffer. 9. Validation Check: Measure the absorbance of the purified conjugate at 280 nm (to determine protein recovery) and at the specific absorbance peak of the tetrazine moiety (typically ~515-530 nm) to calculate the Degree of Labeling (DOL). Additionally, analyzing the flow-through waste at 260 nm confirms the total amount of NHS released during the reaction, validating that the ester was active[2][4].

References[2] Troubleshooting Low Yield in NHS Ester Conjugation Reactions - BenchChem -URL[3] Technical Support Center: Tetrazine-SS-NHS Reactions - BenchChem - URL[4] Amine-Reactive Crosslinker Chemistry - Thermo Fisher Scientific - URL[5] What is hydrolysis rates for NHS ester functionalized dyes? - Lumiprobe -URL[1] Understanding Methyltetrazine-Peg4-Nhs Ester - Click Chemistry Tools (Medium) - URL

Sources

Optimization

Technical Support Center: Troubleshooting Methyltetrazine-PEG5-Sulfo-NHS Labeling

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing low yields in their inverse electron demand Diels-Alder (IEDDA) click chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing low yields in their inverse electron demand Diels-Alder (IEDDA) click chemistry workflows. Often, the root cause is not the tetrazine-TCO reaction itself, but a critical failure in the upstream bioconjugation step.

A ubiquitous, yet heavily overlooked factor is the choice of reaction buffer during the initial Sulfo-NHS ester labeling phase. This guide provides a deep-dive into the mechanistic causality of buffer interference, specifically focusing on the catastrophic effect of Tris buffer on Methyltetrazine-PEG5-Sulfo-NHS labeling efficiency.

Diagnostic Overview: The Causality of Tris Interference

Methyltetrazine-PEG5-Sulfo-NHS is a heterobifunctional crosslinker. The Sulfo-NHS (N-hydroxysulfosuccinimide) ester moiety is engineered to react with primary amines (


), such as the 

-amines of lysine residues on your target protein, yielding a stable amide bond (1[1]).

However, Tris buffer (tris(hydroxymethyl)aminomethane) inherently contains a highly reactive primary amine. When Tris is present during the conjugation step, it acts as a competitive nucleophile (2[2]). Because the molar concentration of Tris buffer (typically 10–100 mM) vastly exceeds the molarity of available lysines on a target protein, the Tris molecules rapidly consume the Sulfo-NHS esters. This results in the formation of inert Tris-Methyltetrazine adducts, effectively quenching the reagent and dropping the labeling efficiency of your target protein to near zero.

Mechanism Reagent Methyltetrazine-PEG5-Sulfo-NHS (Reactive Sulfo-NHS Ester) Protein Target Protein (Primary Amines / Lysines) Reagent->Protein Intended Reaction (Amine-Free Buffer) Tris Tris Buffer (Primary Amine) Reagent->Tris Competitive Attack (Tris Buffer Present) Success Successful Conjugation (Stable Amide Bond) Protein->Success Failure Quenched Reagent (Tris-Methyltetrazine Adduct) Tris->Failure

Competitive nucleophilic attack by Tris buffer prevents successful protein bioconjugation.

Troubleshooting Guides & FAQs

Q1: I performed my labeling in 50 mM Tris-HCl (pH 8.0) and my downstream TCO-click reaction failed. What happened? A1: Your initial labeling efficiency was likely negligible. The primary amine in the Tris buffer outcompeted your target protein for the Sulfo-NHS ester. You effectively labeled the Tris buffer molecules instead of your protein.

Q2: What are the optimal buffers for Sulfo-NHS ester conjugation? A2: You must use strictly amine-free buffers. Phosphate-Buffered Saline (PBS), HEPES, Carbonate-Bicarbonate, or Borate buffers are ideal. The pH should be maintained between 7.2 and 8.5 to ensure the target amines are sufficiently deprotonated and reactive (2[2]).

Q3: My protein is currently stored in Tris buffer. How do I rescue it for labeling? A3: You must perform a buffer exchange prior to adding the Methyltetrazine-PEG5-Sulfo-NHS reagent. Use a size-exclusion desalting column (e.g., Sephadex G-25) or dialysis cassettes to exchange the protein into 1X PBS (pH 7.4) or 0.1 M Sodium Bicarbonate (pH 8.3).

Q4: Is Tris buffer ever useful in this protocol? A4: Yes, but only at the very end of the workflow. After incubating your protein with the Sulfo-NHS ester for the desired time, you can intentionally add an excess of Tris buffer (e.g., 50 mM final concentration) to act as a quenching agent. It will rapidly react with any remaining unreacted Sulfo-NHS ester, stopping the reaction cleanly (3[3]).

Quantitative Data & Buffer Compatibility

To ensure reproducible bioconjugation, researchers must balance buffer compatibility with the kinetics of NHS ester hydrolysis. Hydrolysis is the primary competing reaction, where the NHS ester reacts with water to form a non-reactive carboxylic acid.

Table 1: Buffer Compatibility for Sulfo-NHS Ester Reactions
Buffer SystemContains Primary Amine?Recommended pH RangeCompatibilityMechanistic Impact
PBS (Phosphate) No7.2 - 7.5Excellent Maintains amine deprotonation without competing nucleophiles.
Sodium Bicarbonate No8.0 - 8.5Excellent Accelerates reaction rate; monitor closely for hydrolysis.
HEPES No7.2 - 8.0Good Amine-free; excellent for maintaining physiological pH.
Tris-HCl Yes7.0 - 9.0Incompatible Acts as a competitive nucleophile; quenches the NHS ester.
Glycine Yes2.0 - 9.0Incompatible Contains a primary amine; actively quenches the reaction.
Table 2: Kinetics of NHS Ester Hydrolysis vs. pH

Data synthesized from established crosslinker chemistry standards (1[1]).

ConditionpH LevelTemperatureHydrolysis Half-LifeImpact on Conjugation Efficiency
Neutral 7.00°C4 to 5 hoursMinimal hydrolysis; slower conjugation rate.
Physiological 7.2 - 7.525°C~1 to 2 hoursOptimal balance of stability and amine reactivity.
Alkaline 8.64°C10 minutesRapid hydrolysis; requires immediate reagent addition.

Self-Validating Experimental Protocol

To achieve >90% labeling efficiency, follow this rigorously structured, amine-free workflow. This protocol is designed as a self-validating system, ensuring that nucleophilic competition is eliminated before the expensive crosslinker is introduced.

Workflow Step1 1. Sample Prep (Protein in Tris) Step2 2. Buffer Exchange (Desalt into PBS) Step1->Step2 Step3 3. Conjugation (Add Reagent) Step2->Step3 Step4 4. Quenching (Add 50 mM Tris) Step3->Step4 Step5 5. Final Product (Purified Conjugate) Step4->Step5

Optimized step-by-step workflow for amine-free Sulfo-NHS ester bioconjugation.

Phase 1: Buffer Exchange (Critical Step)
  • Assess Current Buffer: Verify the storage buffer of your target protein. If it contains Tris, Glycine, or sodium azide (>3 mM), buffer exchange is mandatory.

  • Equilibrate Desalting Column: Wash a size-exclusion spin column (e.g., Sephadex G-25) with 3–5 column volumes of 1X PBS (pH 7.4) or 0.1 M Sodium Bicarbonate (pH 8.3).

  • Elute Protein: Process the protein through the column to remove all low-molecular-weight amines. Validation: Quantify protein recovery using a BCA or Bradford assay to validate successful exchange before proceeding.

Phase 2: The Conjugation Reaction
  • Reagent Preparation: Dissolve Methyltetrazine-PEG5-Sulfo-NHS in anhydrous DMSO or DMF immediately before use. Causality: NHS esters are highly moisture-sensitive; preparing stock solutions in advance leads to premature hydrolysis.

  • Molar Excess Calculation: Add the reagent to the protein at a 5- to 20-fold molar excess, depending on the protein's molecular weight and the number of available surface lysines.

  • Incubation: Incubate the reaction mixture at room temperature for 30–60 minutes, or at 4°C for 2 hours.

Phase 3: Quenching and Final Purification
  • Intentional Quenching: Add Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature. Causality: The massive excess of primary amines in Tris will rapidly consume any remaining unreacted Sulfo-NHS ester, preventing off-target reactions during downstream processing.

  • Final Cleanup: Remove the quenched Tris-Methyltetrazine byproducts using a second round of size-exclusion chromatography or dialysis against your final storage buffer.

References

  • Title: TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach Source: NIH / Molecular & Cellular Proteomics URL: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Protein Aggregation During Tetrazine Bioconjugation

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with protein precipitation during inverse electron-demand Diels-Alder (IEDDA) bioconjugat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub.

As a Senior Application Scientist, I frequently encounter researchers struggling with protein precipitation during inverse electron-demand Diels-Alder (IEDDA) bioconjugation. While the tetrazine-trans-cyclooctene (TCO) ligation is celebrated for its unmatched kinetics (>800 M⁻¹s⁻¹) and biocompatibility[1], the 1,2,4,5-tetrazine moiety is inherently hydrophobic. When grafted onto proteins—particularly monoclonal antibodies—these aromatic rings can induce severe intermolecular hydrophobic interactions, leading to irreversible aggregation.

This guide provides a mechanistic understanding of tetrazine-induced aggregation, field-proven troubleshooting FAQs, and a self-validating experimental protocol to ensure your bioconjugates remain soluble, active, and monomeric.

Mechanistic Workflow: Tetrazine Conjugation & Aggregation Pathways

The following diagram illustrates the critical decision points in the tetrazine modification workflow where aggregation is most likely to occur, and the mitigation strategies required to rescue the conjugate.

TetrazineWorkflow Native Native Protein / Antibody (Aqueous Buffer) Reaction Bioconjugation Reaction (pH 7.5 - 8.0, 20°C) Native->Reaction Reagents Tetrazine-NHS Ester + Organic Co-solvent (DMSO/DMF) Reagents->Reaction QC Quality Control (SEC / DLS) Reaction->QC Purify & Analyze Aggregated Aggregated Conjugate (High DOL, Hydrophobic Tz) QC->Aggregated Suboptimal Conditions Soluble Soluble Monomeric Conjugate (PEGylated Tz, Optimal DOL) QC->Soluble Optimized Conditions Mitigation Mitigation Strategies: 1. Switch to Tz-PEGn-NHS 2. Limit Co-solvent to <5% 3. Reduce Tz Equivalents Aggregated->Mitigation Mitigation->Reagents Adjust Parameters

Workflow of Tetrazine Bioconjugation and Aggregation Mitigation Strategies.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does my monoclonal antibody precipitate immediately upon adding the Tetrazine-NHS ester?

The Causality: Immediate precipitation is typically caused by a combination of co-solvent shock and hydrophobic surface masking . Tetrazine-NHS esters are often reconstituted in anhydrous DMSO or DMF. If the final concentration of the organic co-solvent in your reaction mixture exceeds 5-10% (v/v), it can denature the protein. Furthermore, the rapid attachment of multiple highly hydrophobic 1,2,4,5-tetrazine rings to surface lysines creates "sticky" hydrophobic patches that drive intermolecular aggregation and mask the reactive groups[2].

The Solution:

  • Keep the final DMSO/DMF concentration strictly below 5%.

  • Utilize a PEGylated tetrazine linker (e.g., Tetrazine-PEG4-NHS). The hydrophilic polyethylene glycol (PEG) chain acts as a hydration shell, shielding the hydrophobic tetrazine core, preventing protein denaturation, and improving aqueous compatibility[3].

Q2: How do I optimize the Tetrazine-to-Protein molar ratio to prevent aggregation while maintaining a sufficient Degree of Labeling (DOL)?

The Causality: Pushing the reaction with massive molar excesses (e.g., >20x) of non-PEGylated tetrazine forces the modification of partially buried or structurally critical lysines, destabilizing the tertiary structure. Because TCO-tetrazine ligation is exceptionally fast and efficient even at nanomolar to micromolar concentrations[1], you do not need extreme molar excesses to achieve functional downstream labeling.

The Solution: Titrate your input equivalents. For antibodies, a target DOL of 2 to 4 is usually optimal for preserving binding affinity while providing enough handles for downstream TCO-ligation.

Table 1: Quantitative Comparison of Linker Types and Aggregation Propensity

Tetrazine Reagent TypeInput EquivalentsResulting DOLAggregation Propensity (by SEC)Retained Protein Activity
Tz-NHS (No PEG)15x5.2High (>25% aggregates)Moderate
Tz-PEG4-NHS15x5.5Low (<5% aggregates)High
Tz-PEG12-NHS20x8.1Very Low (<2% aggregates)High
Tz-PEG4-NHS5x2.4None (Monomeric)Excellent

Note: Data represents typical outcomes for monoclonal IgG1 antibodies modified at 2 mg/mL in PBS (pH 7.5).

Q3: My protein is prone to aggregation even with PEGylated linkers. What buffer conditions should I use?

The Causality: Proteins near their isoelectric point (pI) have zero net charge, minimizing electrostatic repulsion and maximizing the chance of aggregation. Additionally, the NHS-ester conjugation releases N-hydroxysuccinimide, which can slightly acidify unbuffered solutions.

The Solution: Conduct the reaction in a buffer with high buffering capacity at a pH of 7.5 to 8.0 (e.g., 100 mM Sodium Phosphate, 150 mM NaCl)[4]. Avoid amine-containing buffers (Tris, glycine) as they will quench the NHS ester. If the protein is highly aggregation-prone, adding a mild surfactant (e.g., 0.01% Tween-20) or increasing the salt concentration (up to 300 mM NaCl) can disrupt weak intermolecular hydrophobic interactions.

Self-Validating Experimental Protocol: Aggregation-Resistant Tetrazine Conjugation

This step-by-step methodology incorporates built-in validation checks to ensure the production of soluble, monomeric tetrazine-protein conjugates.

Materials Required:
  • Target Protein (e.g., IgG antibody) at 2-5 mg/mL in Modification Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5).

  • Tetrazine-PEG4-NHS Ester (dry powder, freshly reconstituted).

  • Anhydrous DMSO (amine-free).

  • Zeba™ Spin Desalting Columns (or equivalent SEC columns).

  • Analytical Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) instrument.

Step-by-Step Methodology:

Step 1: Reagent Preparation (Time-sensitive)

  • Reconstitute the Tetrazine-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10 mM. Critical Causality: NHS esters hydrolyze rapidly in the presence of atmospheric moisture. Reconstitute immediately before use to ensure accurate stoichiometric delivery.

Step 2: Stoichiometric Calculation & Addition

  • Calculate the required volume of the 10 mM Tetrazine stock to achieve a 5-fold to 10-fold molar excess over the protein.

  • Slowly add the Tetrazine stock to the protein solution while gently vortexing. Validation Check: Ensure the total volume of DMSO added does not exceed 5% of the final reaction volume. If the solution turns cloudy immediately, co-solvent shock has occurred.

Step 3: Conjugation Reaction

  • Incubate the reaction mixture at room temperature (20°C - 25°C) for 60 minutes, protected from light[4]. Causality: 60 minutes at pH 7.5 is sufficient for >90% of the NHS ester to either react with primary amines or hydrolyze, preventing uncontrolled over-labeling over time.

Step 4: Quenching and Purification

  • (Optional) Quench the unreacted NHS ester by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM for 15 minutes.

  • Purify the conjugate using a pre-equilibrated desalting column (e.g., 40 kDa MWCO for antibodies) to remove unreacted tetrazine, NHS leaving groups, and DMSO.

Step 5: Self-Validation & Quality Control (Crucial for Aggregation Monitoring)

  • Determine DOL: Measure the absorbance of the purified conjugate at 280 nm (protein) and 520 nm (tetrazine). Use the Beer-Lambert law and the specific extinction coefficients to calculate the DOL.

  • Assess Aggregation (SEC/DLS): Run 10-20 µg of the purified conjugate on an analytical SEC column. Validation Check: A successful, non-aggregated conjugation will display a single sharp monomeric peak (>95% area) with matching UV traces at 280 nm and 520 nm. The presence of a high-molecular-weight peak in the void volume indicates aggregation, signaling the need to reduce the input equivalents or increase the PEG linker length in your next iteration.

References

  • PurePEG. "Top 5 Applications of PEGylated Linkers in Bioconjugation." PurePEG, July 01 2025.
  • National Institutes of Health (PMC). "Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes.
  • Benchchem. "Application Notes and Protocols for TCO-Tetrazine Conjugation.
  • Vector Laboratories. "TCO-Tetrazine Conjugation: Unmatched Speed, Precision, And Biocompatibility.

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to Measuring Degree of Labeling (DOL) for Tetrazine Conjugates

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Analytical Modalities for Bioorthogonal IEDDA Conjugates Executive Summary Tetrazine (Tz) conjugates are the cornerstone of inverse electron-de...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Analytical Modalities for Bioorthogonal IEDDA Conjugates

Executive Summary

Tetrazine (Tz) conjugates are the cornerstone of inverse electron-demand Diels-Alder (IEDDA) bioorthogonal chemistry. Their unprecedented reaction kinetics with strained dienophiles like trans-cyclooctene (TCO) make them invaluable for Antibody-Drug Conjugates (ADCs), super-resolution microscopy, and live-cell imaging. However, accurately measuring the Degree of Labeling (DOL) is a critical bottleneck. Over-labeling drives hydrophobicity, aggregation, and loss of antigen binding, while under-labeling compromises downstream efficacy.

This guide objectively compares the three gold-standard analytical modalities for tetrazine DOL quantification: UV-Vis Spectrophotometry , Intact LC-MS , and the TCO-PEG Gel-Shift Assay . As application scientists, we recognize that no single method is perfect; rather, selecting the right analytical tool requires understanding the causality behind the chemistry.

Objective Comparison of Analytical Modalities

To establish a self-validating analytical pipeline, researchers must understand the strengths and limitations of each technique.

FeatureUV-Vis SpectrophotometryIntact LC-MSTCO-PEG Gel-Shift Assay
Output Average DOLExact DOL Distribution (e.g., DAR 1, 2, 3)Functional / Active DOL
Throughput High (Minutes)Medium (Hours)Medium (Hours)
Sample Requirement High (> 0.5 mg/mL)Low (1–5 µg)Low (2–5 µg)
Equipment Cost LowVery HighLow
Primary Limitation Prone to light scattering; requires correction factorsCannot easily distinguish active vs. reduced tetrazineSemi-quantitative (relies on densitometry)
Best Used For Routine screening, in-process monitoringADC characterization, structural profilingValidating bioorthogonal reactivity

Visual Workflows and Decision Matrices

G Protein Unlabeled Protein (Antibody/Target) Reaction Conjugation Reaction (Buffer, pH 7.5-8.0) Protein->Reaction TzReagent Tetrazine NHS/Maleimide Reagent TzReagent->Reaction Purification Desalting/Dialysis (Remove Free Tz) Reaction->Purification TzConjugate Tetrazine-Protein Conjugate (Unknown DOL) Purification->TzConjugate UVVis UV-Vis Spectrophotometry (Average DOL) TzConjugate->UVVis LCMS Intact LC-MS (DOL Distribution) TzConjugate->LCMS Titration TCO-PEG Gel Shift (Active Tz Quantification) TzConjugate->Titration

Workflow of tetrazine conjugation and the three primary analytical modalities for DOL measurement.

DecisionTree Start Select DOL Quantification Method Q1 Do you need exact distribution (e.g., 0, 1, 2 Tz/protein)? Start->Q1 Q2 Is the protein prone to aggregation/light scattering? Q1->Q2 No LCMS Intact LC-MS Q1->LCMS Yes Q3 Do you need to measure only ACTIVE tetrazine? Q2->Q3 No Q2->LCMS Yes UVVis UV-Vis Spectrophotometry Q3->UVVis No (Routine Check) Titration TCO-PEG Gel Shift / Titration Q3->Titration Yes

Decision matrix for selecting the optimal tetrazine DOL quantification method based on sample needs.

Self-Validating Experimental Protocols

Protocol 1: UV-Vis Spectrophotometry (Average DOL)

Causality: Tetrazines exhibit a characteristic absorbance peak in the visible spectrum (typically ~515–530 nm for pink/red derivatives). However, they also possess secondary absorbance at 280 nm. If a correction factor (CF) is not applied, the tetrazine's UV absorbance will artificially inflate the perceived protein concentration, leading to a mathematically depressed DOL calculation[1].

Step-by-Step Methodology:

  • Baseline Correction: Blank the spectrophotometer with the exact final formulation buffer (e.g., PBS pH 7.4) to eliminate background scattering.

  • Spectral Acquisition: Measure the absorbance of the purified tetrazine-protein conjugate at 280 nm (

    
    ) and the tetrazine's maximum absorbance wavelength (e.g., 
    
    
    
    )[2].
  • Protein Absorbance Correction: Calculate the true protein absorbance using the formula:

    
    . (Note: CF is provided by the reagent manufacturer, typically ~0.4 to 0.6).
    
  • Concentration Calculation:

  • DOL Determination: Divide

    
     by 
    
    
    
    to obtain the average number of tetrazines per protein.
Protocol 2: Intact LC-MS (DOL Distribution)

Causality: UV-Vis only provides a macroscopic average. A DOL of 2.0 could mean every protein has exactly two labels, or it could be a heterogeneous mixture of 0, 1, 2, 3, and 4 labels. Intact LC-MS resolves these individual populations by separating the conjugate based on mass-to-charge ratio, which is critical for therapeutic characterization and ensuring batch-to-batch reproducibility[3].

Step-by-Step Methodology:

  • Sample Preparation: For antibodies, deglycosylate using PNGase F (37°C for 2-4 hours) to collapse the heavy chain mass envelope and drastically reduce spectral complexity.

  • Chromatography: Inject 1–5 µg of the desalted conjugate onto a reverse-phase column (e.g., C4 or C8) coupled to a high-resolution mass spectrometer (TOF or Orbitrap). Elute using a standard water/acetonitrile gradient containing 0.1% Formic Acid.

  • Ionization & Acquisition: Acquire multiply-charged spectra in positive ion mode.

  • Deconvolution: Use maximum entropy algorithms (e.g., MaxEnt1) to deconvolute the raw multiply-charged spectra into zero-charge intact masses.

  • Peak Assignment: Calculate the mass shifts (

    
    ) between the unconjugated protein peak and the subsequent conjugate peaks. Divide 
    
    
    
    by the exact mass of the appended tetrazine moiety (minus the leaving group) to assign the specific DOL distribution for each peak.
Protocol 3: TCO-PEG Gel-Shift Assay (Functional DOL)

Causality: Mass spectrometry and UV-Vis measure the physical presence of the tetrazine scaffold, but they cannot always distinguish between an active tetrazine and a chemically reduced, unreactive dihydrotetrazine. Tetrazines are uniquely susceptible to reduction in certain biological buffers. By reacting the conjugate with an excess of a massive polymer like TCO-PEG5000, only the active tetrazines will undergo the IEDDA reaction. This causes a massive, quantifiable molecular weight shift on an SDS-PAGE gel, acting as a self-validating functional assay[4].

Step-by-Step Methodology:

  • Reaction Setup: Aliquot 2–5 µg of the tetrazine-protein conjugate into a microcentrifuge tube.

  • Polymer Addition: Add a 10- to 20-fold molar excess of TCO-PEG5000 (or a similarly massive TCO-functionalized polymer).

  • Incubation: Incubate at room temperature for 30 minutes. The IEDDA reaction is exceptionally fast (

    
    ), ensuring complete conversion of all active tetrazines.
    
  • Electrophoresis: Boil the samples in Laemmli buffer and resolve them on a reducing SDS-PAGE gel alongside an unreacted tetrazine-protein control.

  • Quantification: Stain the gel with Coomassie Brilliant Blue. The appearance of distinct, higher molecular weight bands confirms active tetrazine incorporation. Perform densitometry to calculate the percentage of functional labeling.

References

1.[1] Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - MDPI -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBQ1ipxAa4XX4rl_c-LfKMPr8Ly5hLEwu_-Om_UWQVYywsGWijY-ZykvsnUAKxrV5-4hFGQKWQoep4bTdjUpU2NmSrWk0YYuTGy2xbfZbw9CqBa8xuY8d-MMS4D5RZbgc-Euk=] 2.[2] Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - NIH -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbvKVdGyQOzahwVIqqY73N2bn5azanBD-Yt76zFSHSTEyMvbrm_K4IOytSEAN_XAOSBJgzp4jWrAD1tt1FmPtb4h5qJlk4vS3DwIEkqDh1h8bWQxVDVMVcjZPKEFDrCHt-IOj3M4fWh6My648=] 3.[4] Quantitative Protein Labeling in Live Cells by Controlling the Redox State of Encoded Tetrazines - ACS -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9ZN8A1FGYpNvzkDBpFIoU-c7dC3HI3jceOzHEEI1busJCaVTTPhSjDDcvSuoL5nbwO40xKqtsicZUjHyZhDvf0e0H8UWU-vpBQ-aFQ6JzCeSdhKQzs7Vq4scV2H29w4Z4aYydgauDxQ==] 4.[3] Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - NIH -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlL2Vt2QqOcg2HeBsUEpdce94Y0h_MedBYdAq-Ew0VYNeJ1NmRpPfEKePdVenYMt4dhl0F5p5dBb2Xzs5LeiAaBxaV48AqifhXmbjek1dG8l-SbstXdPxd1ayqXiUEvD54yY-iQ8r16ErkF_8C]

Sources

Comparative

Validating tetrazine conjugation using LC-MS analysis

The evolution of bioconjugation has fundamentally shifted how researchers approach protein labeling, antibody-drug conjugate (ADC) development, and chemical proteomics. While classical click chemistry methodologies have...

Author: BenchChem Technical Support Team. Date: March 2026

The evolution of bioconjugation has fundamentally shifted how researchers approach protein labeling, antibody-drug conjugate (ADC) development, and chemical proteomics. While classical click chemistry methodologies have served the field well, the demand for faster, more biocompatible, and highly specific reactions has led to the widespread adoption of the inverse electron-demand Diels-Alder (iEDDA) reaction, typically utilizing tetrazine and trans-cyclooctene (TCO)[1].

However, the sheer speed and efficiency of tetrazine conjugation mean nothing without rigorous analytical validation. As a Senior Application Scientist, I frequently observe that the most common failure point in bioconjugation workflows is not the reaction itself, but the misinterpretation of Liquid Chromatography-Mass Spectrometry (LC-MS) data.

This guide objectively compares tetrazine-TCO conjugation against alternative click chemistries and provides a field-proven, self-validating LC-MS protocol to ensure absolute confidence in your bioconjugation data.

To understand why tetrazine-TCO is the premier choice for complex bioconjugation, we must examine the causality behind the reaction kinetics.

The iEDDA reaction is driven by the narrow energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine)[2]. By adding electron-withdrawing groups to the tetrazine core, the LUMO is lowered further, accelerating the reaction to extraordinary speeds without the need for a catalyst[2].

When compared to legacy alternatives, the operational advantages become clear:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): While highly reliable, CuAAC requires a toxic Cu(I) catalyst. This induces oxidative stress in live cells and can trigger protein degradation or aggregation in sensitive biologics[3].

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): SPAAC eliminates the need for copper by using strained alkynes (e.g., DBCO). However, it suffers from sluggish kinetics and is prone to off-target background reactions with endogenous thiols[3].

  • iEDDA (Tetrazine-TCO): Achieves reaction rates up to

    
     M⁻¹s⁻¹—orders of magnitude faster than SPAAC—while remaining strictly bioorthogonal and highly biocompatible[1].
    
Quantitative Performance Comparison
Ligation ChemistryReactive PairsCatalyst RequiredSecond-Order Rate ConstantBiocompatibilityLC-MS Mass Shift Consideration
CuAAC Azide + AlkyneCu(I)~10 - 100 M⁻¹s⁻¹Low (Copper toxicity)Direct addition (

)
SPAAC Azide + DBCONone~0.1 - 1 M⁻¹s⁻¹HighDirect addition (

)
iEDDA Tetrazine + TCONone>10³ - 10⁵ M⁻¹s⁻¹Very HighAddition-Elimination (-N₂, -H₂)

The LC-MS Validation Workflow

Validating a tetrazine conjugation requires a structured analytical pipeline. The following diagram maps the logical progression from raw materials to mass deconvolution.

Workflow A 1. Reactants Protein-TCO + Tetrazine B 2. iEDDA Reaction (N2 Elimination) A->B C 3. Sample Prep (Desalting/Digestion) B->C D 4. LC Separation (Reversed-Phase) C->D E 5. MS Acquisition (ESI-TOF/Orbitrap) D->E F 6. Data Analysis (Mass Deconvolution) E->F

LC-MS validation workflow for Tetrazine-TCO bioconjugation.

Step-by-Step Methodology: A Self-Validating Protocol

A protocol is only as reliable as its internal controls. To create a self-validating system, the workflow must independently verify the starting materials, the reaction intermediates, and the final product while actively excluding false positives caused by non-covalent aggregation.

Phase 1: Baseline Control Acquisition

Causality: Before analyzing the conjugate, you must establish the exact retention times and ionization behaviors of your unconjugated protein and unreacted probe.

  • Prepare Controls: Dilute the unconjugated TCO-functionalized protein and the pure tetrazine probe to 1 mg/mL in a mass-spec compatible buffer (e.g., 50 mM ammonium acetate)[4].

  • Run Baselines: Inject controls separately into the LC-MS system. Record the exact intact mass of the TCO-protein to account for any unexpected post-translational modifications or prior linker additions.

Phase 2: Reaction Execution

Causality: iEDDA is exceptionally fast, but steric hindrance on large proteins can slow effective collisions. Using a slight molar excess ensures pseudo-first-order kinetics, driving the reaction to completion.

  • Conjugation: Add a 3 to 5-fold molar excess of the tetrazine reagent to the TCO-functionalized protein solution (pH 7.4)[4].

  • Incubation: Incubate at room temperature for 30–60 minutes. Because iEDDA is bioorthogonal, complex buffering or inert atmospheres are unnecessary[1].

Phase 3: Quenching and Desalting

Causality: Non-volatile salts (like phosphates or NaCl in PBS) cause severe ion suppression in Electrospray Ionization (ESI). Furthermore, excess unreacted probe can co-elute and saturate the MS detector.

  • Purification: Pass the reaction mixture through a size-exclusion chromatography (SEC) column or a molecular weight cut-off (MWCO) spin filter to remove the excess tetrazine[4].

  • Buffer Exchange: Elute or resuspend the purified conjugate in LC-MS starting mobile phase (e.g., water with 0.1% Formic Acid) to ensure optimal protonation for positive ion mode[4].

Phase 4: LC-MS Acquisition & Deconvolution

Causality: Reversed-phase chromatography separates the covalent conjugate from any residual non-covalent adducts, ensuring the mass spectrum reflects true chemical ligation.

  • LC Separation: Inject the sample onto a C4 or C8 reversed-phase column (C18 is often too hydrophobic for intact proteins and can cause irreversible binding). Use a gradient of water/acetonitrile with 0.1% Formic Acid[4].

  • MS Acquisition: Acquire data using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Site-Specific Mapping (Optional): If the exact site of conjugation must be identified, subject the conjugate to tryptic digestion prior to LC-MS/MS analysis to sequence the modified peptides[5].

Expert Data Interpretation: The Mass Shift Trap

The most critical expert insight in this workflow is calculating the expected mass. Unlike SPAAC or CuAAC, which are simple addition reactions, the iEDDA reaction is an addition-elimination sequence.

When the tetrazine reacts with the TCO, the initial cycloaddition immediately triggers the release of nitrogen gas (


). Therefore, the theoretical mass is not simply 

. You must subtract the mass of the leaving nitrogen (-28.01 Da)[5][6].

Furthermore, the immediate product is a dihydropyridazine intermediate. In aqueous buffers and under ESI conditions, this intermediate frequently undergoes spontaneous oxidation, losing two protons and two electrons to form a fully stable, aromatic pyridazine. This results in an additional loss of 2.02 Da (


)[2].

The Deconvolution Checklist:

  • Target Mass 1 (Dihydropyridazine):

    
    
    
  • Target Mass 2 (Pyridazine):

    
    
    

If your deconvoluted mass shows a mixture of these two states, the conjugation was successful. If you see the exact mass of


, you are likely observing a non-covalent aggregation artifact, not a true covalent bond.

References

  • Knall, A.-C., & Slugovc, C. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews. Available at: [Link]

  • Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles. Nature Chemistry (via PMC). Available at:[Link]

  • Kang, et al. Tetrazine ligation for chemical proteomics. Proteome Science (via PMC). Available at: [Link]

  • Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science. Available at: [Link]

Sources

Validation

Monitoring tetrazine-TCO reaction via absorbance decrease at 520 nm

Analytical Mastery of the Tetrazine-TCO Ligation: A Comparative Guide to Kinetic Monitoring via 520 nm Absorbance As bioorthogonal chemistry continues to drive innovations in pretargeted radioimmunotherapy, antibody-drug...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery of the Tetrazine-TCO Ligation: A Comparative Guide to Kinetic Monitoring via 520 nm Absorbance

As bioorthogonal chemistry continues to drive innovations in pretargeted radioimmunotherapy, antibody-drug conjugates (ADCs), and live-cell imaging, the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines (Tz) and trans-cyclooctenes (TCO) has emerged as the premier conjugation strategy. Characterized by unparalleled selectivity and second-order rate constants that can exceed


[1][2], optimizing this reaction requires precise kinetic characterization.

As a Senior Application Scientist, I frequently see researchers struggle to accurately quantify these ultrafast kinetics. This guide provides a rigorous comparative analysis of kinetic monitoring modalities, establishing the causality behind experimental choices and detailing a self-validating protocol for tracking the reaction via the intrinsic 520 nm absorbance decay of tetrazines.

Mechanistic Causality: The 520 nm Optical Window

To monitor a reaction accurately, one must exploit a physical property that changes linearly with reactant consumption. 1,2,4,5-tetrazines possess a highly conjugated, electron-deficient aromatic core that exhibits a characteristic


 electronic transition. This transition absorbs strongly in the visible region—typically between 510 and 530 nm—imparting a distinct pink or red color to the solution[3][4][5].

Upon cycloaddition with a dienophile like TCO, the intermediate undergoes an irreversible elimination of nitrogen gas (


), acting as the thermodynamic driving force. The resulting dihydropyridazine (DHP) conjugate is non-planar and lacks the extended conjugation of the parent tetrazine, rendering it colorless. This structural disruption completely abolishes the 520 nm absorbance, providing a direct, label-free optical window to monitor the reaction's progress in real time[3][5].

G Tz 1,2,4,5-Tetrazine (Tz) λmax ≈ 520 nm IEDDA IEDDA Reaction Tz->IEDDA TCO trans-Cyclooctene (TCO) Colorless TCO->IEDDA N2 N2 Gas Release IEDDA->N2 Elimination DHP Dihydropyridazine Colorless (Absorbance Drop) IEDDA->DHP Cycloaddition

Fig 1. Tetrazine-TCO IEDDA reaction mechanism and optical transition.

Comparative Analysis of Kinetic Monitoring Modalities

When selecting a method to determine the second-order rate constant (


), researchers must balance temporal resolution, sensitivity, and the need for structural modification. Below is an objective comparison of the standard modalities used in the field.

Table 1: Comparison of Analytical Modalities for IEDDA Kinetics

Analytical ModalityTemporal ResolutionSensitivityLabel-Free?Primary Limitation
UV-Vis Absorbance (520 nm) High (Continuous, ms scale)Moderate (µM range)Yes Requires sufficient concentration to overcome the relatively low molar extinction coefficient of tetrazines.
Fluorogenic "Turn-On" High (Continuous)High (nM range)NoRequires custom synthesis of quenched fluorophore-tetrazine conjugates, which may alter native kinetics.
LC-MS / HPLC Low (Discontinuous)High (nM - µM)Yes Cannot capture extremely fast kinetics (

) accurately due to sampling dead-time and chromatographic delays.

Scientist's Insight: While LC-MS is invaluable for structural confirmation of the final DHP adduct, its discontinuous nature makes it fundamentally unsuited for capturing the rapid exponential decay of a standard Tz-TCO ligation. UV-Vis at 520 nm remains the most robust choice for kinetic benchmarking because it directly measures the reactive pharmacophore without requiring bulky fluorogenic modifications[3][4].

Kinetic Benchmarks: Tetrazine-TCO Structural Variations

The specific structures of the tetrazine and the dienophile drastically dictate the reaction speed and the stability of the reagents. For instance, sterically hindered methyl-terminated tetrazines are significantly more stable in aqueous media compared to hydrogen-terminated variants, though they react slower[5]. Furthermore, conformationally strained TCO (sTCO) is approximately two orders of magnitude more reactive than conventional TCO[1].

Table 2: Comparative Kinetics of Common Tetrazine-Dienophile Pairs (Aqueous, 37°C)

Tetrazine DerivativeDienophileApprox.

(

)
Aqueous Stability Profile
H-TetrazinesTCO (strained)

Low (Prone to rapid hydrolysis)
Diphenyl-s-tetrazinesTCO

Moderate
Methyl-TetrazineTCO (standard)

High (Resistant to degradation)
Methyl-TetrazineCyclopropene

Very High

Data supported by kinetic studies utilizing stopped-flow spectrophotometry[1][5].

Self-Validating Experimental Protocol: Stopped-Flow UV-Vis Spectroscopy

To accurately measure rate constants that exceed


, manual mixing in a standard cuvette introduces unacceptable dead-time errors. A stopped-flow spectrophotometer is required[1][2].

Furthermore, to simplify the complex bimolecular rate equation, we employ pseudo-first-order conditions . By maintaining TCO in at least a 10-fold molar excess, its concentration remains effectively constant. This isolates the tetrazine decay, allowing the data to be fitted to a simple exponential decay curve to extract the observed rate constant (


), from which 

is calculated (

)[2][5].

Workflow Prep 1. Reagent Prep (Buffer Equilibrate) Baseline 2. Baseline (Buffer Blank) Prep->Baseline Mix 3. Rapid Mix (Excess TCO) Baseline->Mix Monitor 4. Kinetic Monitor (520 nm Decay) Mix->Monitor Data 5. Data Fit (Exponential) Monitor->Data

Fig 2. Step-by-step workflow for monitoring Tz-TCO kinetics via UV-Vis.

Step-by-Step Methodology
  • Determine Molar Extinction Coefficient (

    
    ):  Prepare a serial dilution of your tetrazine in the exact reaction buffer (e.g., PBS, pH 7.4). Measure the absorbance at 520 nm to generate a Beer-Lambert calibration curve. This confirms the linear dynamic range of your instrument.
    
  • Prepare Reactant Solutions: Prepare the tetrazine solution at a concentration that yields an initial absorbance of ~0.8 to 1.0 at 520 nm (typically

    
    ). Prepare the TCO solution at 10x, 20x, 30x, and 40x molar excess relative to the tetrazine[1][5].
    
  • Establish the Baseline (Self-Validation Step 1): Load the stopped-flow instrument with the reaction buffer in both syringes. Trigger a blank acquisition at 520 nm to ensure zero background drift and confirm lamp stability.

  • Execute Stopped-Flow Mixing: Load Syringe A with the tetrazine solution and Syringe B with the TCO solution. Trigger the rapid mixing mechanism (equal volumes). The instrument will record the exponential decay of absorbance at 520 nm over milliseconds to seconds[1][2].

  • Endpoint Verification (Self-Validation Step 2): Allow the acquisition to run until the absorbance plateaus. A stable, flat plateau near the baseline confirms complete consumption of the tetrazine. If the baseline continues to drift downward slowly, it indicates background hydrolysis or tetrazine instability rather than the specific IEDDA reaction[5].

  • Data Regression: Fit the decay curves to a single exponential equation (

    
    ) to determine 
    
    
    
    for each TCO concentration. Plot
    
    
    against [TCO]; the slope of this linear regression is the definitive second-order rate constant (
    
    
    ).

By strictly adhering to pseudo-first-order kinetics and utilizing the intrinsic optical properties of the tetrazine core, researchers can build a self-validating, highly reproducible kinetic profile for any novel bioorthogonal pair.

References

  • Wiessler, M., et al. "The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners." International Journal of Medical Sciences (2010). URL:[Link]

  • Wang, M., et al. "Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation." Theranostics (2016). URL:[Link]

  • capillary, et al. "trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation." RSC Advances (2020). URL:[Link]

  • Zhang, X., et al. "Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation." Molecules (2021). URL:[Link]

  • Patterson, D. M., et al. "Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions." Journal of the American Chemical Society (2014). URL:[Link]

Sources

Comparative

Comparative Guide: Amine Labeling Efficiency of Methyltetrazine-PEG5-Sulfo-NHS vs. TCO-PEG4-NHS

Target Audience: Researchers, scientists, and drug development professionals. The Bioconjugation Paradigm The Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TC...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

The Bioconjugation Paradigm

The Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is currently the fastest bioorthogonal reaction available, boasting kinetic rate constants exceeding 800 M⁻¹s⁻¹[1]. However, the success of this click chemistry relies entirely on the initial functionalization of the target biomolecules.

This guide objectively evaluates the primary amine labeling efficiency of the two foundational reagents used to prepare proteins for IEDDA ligation: Methyltetrazine-PEG5-Sulfo-NHS and TCO-PEG4-NHS . While both target lysine residues to form stable amide bonds, their structural differences dictate distinct labeling efficiencies, solubility profiles, and experimental handling requirements.

Mechanistic Causality of Labeling Efficiency

The labeling efficiency of any N-hydroxysuccinimide (NHS) ester is governed by a kinetic race between aminolysis (the productive covalent attachment to a primary amine) and hydrolysis (the degradation of the reactive ester by water)[2].

The Sulfo-NHS Advantage: 100% Aqueous Efficiency

Methyltetrazine-PEG5-Sulfo-NHS incorporates a sulfonate (–SO₃) group on its N-hydroxysuccinimide ring. This single modification drastically alters the molecule's physicochemical properties:

  • Absolute Water Solubility: The charged sulfonate group allows the reagent to be dissolved directly into 100% aqueous buffers up to high millimolar concentrations without precipitating[3].

  • Preservation of Protein Native State: Because no organic co-solvents are required, sensitive proteins (such as easily denatured monoclonal antibodies) maintain their quaternary structure, ensuring maximum availability of surface lysines for conjugation.

  • Membrane Impermeability: The negative charge prevents the reagent from crossing lipid bilayers, making it the superior choice for the specific labeling of live-cell surface proteins without introducing intracellular background noise[2].

The Co-Solvent Constraint: Managing TCO-PEG4-NHS

TCO-PEG4-NHS utilizes a standard, uncharged NHS ester. Lacking the sulfonate group, this molecule is highly hydrophobic.

  • Organic Solvent Requirement: To prevent immediate bulk hydrolysis, TCO-PEG4-NHS must be prepared as a highly concentrated stock in an anhydrous organic solvent (typically DMSO or DMF)[4].

  • Labeling Efficiency Trade-offs: When the DMSO stock is spiked into the aqueous protein solution, the final organic solvent concentration must be kept below 5-10% (v/v) to prevent protein aggregation. This limits the maximum molar excess of the reagent that can be safely applied, potentially capping the overall Degree of Labeling (DOL). Furthermore, ambient moisture in the DMSO stock can induce rapid hydrolysis of the ester before it even contacts the protein[4].

The Role of the PEG Spacer

Both reagents feature hydrophilic polyethylene glycol (PEG) spacers (PEG5 and PEG4, respectively). These spacers are critical as they improve the hydration radius of the conjugated handles, prevent the aggregation of heavily labeled proteins, and provide a flexible tether that minimizes steric hindrance during the subsequent IEDDA click reaction[5].

Quantitative Performance Comparison

The following table summarizes the comparative parameters affecting the labeling efficiency and utility of both reagents.

Feature / ParameterMethyltetrazine-PEG5-Sulfo-NHSTCO-PEG4-NHS
Reactive Group Sulfo-NHS EsterStandard NHS Ester
Target Residue Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)
Aqueous Solubility High (Directly soluble in buffer)[3]Low (Requires organic co-solvent)[4]
Membrane Permeability Impermeable (Surface labeling)[2]Permeable (Intracellular potential)
Hydrolysis Half-Life ~4-5 hours at pH 7.0, 0°C[2]~4-5 hours at pH 7.0, 0°C[2]
Click Reaction Kinetics > 800 M⁻¹s⁻¹ (with TCO)[1]> 800 M⁻¹s⁻¹ (with Tetrazine)[1]
Optimal pH Range 7.2 – 8.57.2 – 8.5

Self-Validating Experimental Protocols

To ensure reproducibility and maximize labeling efficiency, the following protocols are designed as self-validating systems.

Protocol A: 100% Aqueous Labeling with Methyltetrazine-PEG5-Sulfo-NHS

Use this protocol to maximize labeling efficiency on sensitive proteins that cannot tolerate DMSO.

  • Buffer Exchange: Dialyze or use a desalting column to exchange the target protein (1-5 mg/mL) into an amine-free buffer (e.g., 1X PBS, pH 7.4). Causality: Tris or glycine buffers contain primary amines that will competitively consume the NHS ester[2].

  • Reagent Preparation: Immediately before use, weigh out Methyltetrazine-PEG5-Sulfo-NHS and dissolve it directly in 1X PBS to create a 10 mM stock.

  • Conjugation: Add a 10- to 20-fold molar excess of the reagent to the protein solution. Pipette gently to mix.

  • Incubation: Incubate the reaction at room temperature for 1 hour, or at 4°C for 2 hours.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. Causality: The primary amines in Tris rapidly react with any residual Sulfo-NHS ester, halting the reaction and preventing off-target crosslinking[4].

  • Purification: Remove excess quenched reagent using a Zeba spin desalting column or size-exclusion chromatography.

Protocol B: Co-Solvent Labeling with TCO-PEG4-NHS

Use this protocol with strict control over moisture and solvent concentration.

  • Buffer Exchange: Prepare the target protein (2-5 mg/mL) in 1X PBS (pH 7.4) or 0.1 M Sodium Bicarbonate buffer (pH 8.0-8.5).

  • Anhydrous Stock Preparation: Allow the TCO-PEG4-NHS vial to equilibrate to room temperature for 20 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture condensation, which instantly hydrolyzes the NHS ester[4]. Dissolve the reagent in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation: Slowly add the DMSO stock to the protein solution to achieve a 10- to 20-fold molar excess. Critical: Ensure the final volume of DMSO does not exceed 5% (v/v) of the total reaction volume to prevent protein denaturation.

  • Incubation & Quenching: Incubate for 1 hour at room temperature. Quench with 50 mM Tris-HCl (pH 8.0) for 15 minutes.

  • Purification: Purify the TCO-labeled protein via a spin desalting column equilibrated with 1X PBS.

Visualizing the Bioconjugation Workflow

The following diagram illustrates the parallel functionalization pathways and their convergence into the ultra-fast IEDDA click reaction.

G cluster_0 Step 1: Amine Labeling (Parallel Workflows) cluster_1 Step 2: IEDDA Click Ligation P1 Protein A (Aqueous Buffer) C1 Tz-Protein A Conjugate P1->C1 Aminolysis R1 Methyltetrazine- PEG5-Sulfo-NHS (100% Aqueous) R1->C1 Click Bioorthogonal Cycloaddition C1->Click P2 Protein B (Aqueous Buffer) C2 TCO-Protein B Conjugate P2->C2 Aminolysis R2 TCO-PEG4-NHS (Requires DMSO) R2->C2 C2->Click Final Protein A - Protein B Stable Conjugate Click->Final N₂ Release (k > 800 M⁻¹s⁻¹)

Parallel amine labeling workflows converging into the ultra-fast IEDDA click reaction.

References

  • Fürth Lab. Antibody conjugation by NHS-esters. Retrieved from: [Link]

  • BroadPharm / AWS. METHYLTETRAZINE-SULFO-NHS ESTER. Retrieved from:[Link]

  • Interchim. TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Retrieved from: [Link]

Sources

Validation

A Senior Application Scientist's Guide: HABA Assay vs. UV-Vis for Validating NHS Ester Conjugation

In the landscape of bioconjugation, the precise coupling of molecules to proteins, antibodies, and other biomacromolecules is a cornerstone of innovation. From the development of antibody-drug conjugates (ADCs) to the cr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of bioconjugation, the precise coupling of molecules to proteins, antibodies, and other biomacromolecules is a cornerstone of innovation. From the development of antibody-drug conjugates (ADCs) to the creation of sensitive diagnostic reagents, the reliability of these conjugates hinges on the degree of labeling (DOL)—the number of molecules attached to each protein. N-hydroxysuccinimide (NHS) esters are among the most prevalent chemistries for modifying primary amines, such as lysine residues. However, the success of the conjugation is not guaranteed upon mixing the reagents. It must be validated.

This guide provides an in-depth comparison of two widely adopted analytical techniques for this purpose: the 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay and Ultraviolet-Visible (UV-Vis) spectrophotometry. As a senior application scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to select and implement the most robust validation strategy for your specific application.

The HABA Assay: An Indirect, Colorimetric Approach

The HABA assay is a classic method primarily used to quantify the extent of biotinylation. Its mechanism is elegantly simple, relying on a competitive displacement reaction.

Principle of Detection

The HABA assay is an indirect, colorimetric method that leverages the exceptionally strong affinity between biotin and avidin (or streptavidin)[1][2]. The core of the assay is a pre-formed complex between avidin and the HABA dye. This complex is yellow-orange and exhibits a characteristic absorbance maximum at 500 nm[1][3]. Biotin, possessing a binding affinity for avidin that is many orders of magnitude higher (K_d ≈ 10⁻¹⁵ M for biotin vs. 10⁻⁶ M for HABA), will readily displace the HABA dye from the avidin binding sites[4][5]. This displacement causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample[3][6].

HABA_Assay_Workflow HABA_Avidin HABA_Avidin Measure_Initial Measure_Initial HABA_Avidin->Measure_Initial Add_Sample Add_Sample Sample Sample Sample->Add_Sample Incubate Incubate Add_Sample->Incubate Standards Standards Standards->Add_Sample Measure_Final Measure_Final Incubate->Measure_Final Calc_Delta Calc_Delta Measure_Final->Calc_Delta Plot_Curve Plot_Curve Calc_Delta->Plot_Curve Determine_Conc Determine_Conc Calc_Delta->Determine_Conc Plot_Curve->Determine_Conc Calc_DOL Calc_DOL Determine_Conc->Calc_DOL

Experimental Protocol: HABA Assay

This protocol is a self-validating system, incorporating standards to ensure the assay is performing correctly.

  • Materials:

    • HABA/Avidin pre-mixed solution or individual HABA and Avidin reagents.

    • Biotinylated protein sample (ensure free, unreacted biotin has been removed via dialysis or a desalting column)[3][4].

    • Biotin standards of known concentration.

    • Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

    • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm[3].

    • Cuvettes or a clear 96-well microplate.

  • Reagent Preparation:

    • HABA/Avidin Solution: Prepare a working solution of HABA/Avidin in PBS. The goal is a stable initial absorbance reading between 0.9 and 1.3 at 500 nm[3][7].

    • Biotin Standards: Prepare a series of biotin standards (e.g., 0 to 100 µM) to generate a standard curve.

  • Assay Procedure (Cuvette Format):

    • Pipette 900 µL of the HABA/Avidin solution into a cuvette[7].

    • Blank the spectrophotometer with PBS.

    • Measure and record the initial absorbance at 500 nm (A_initial)[7].

    • Add 100 µL of your purified biotinylated protein sample to the cuvette and mix gently[7].

    • Incubate for 2-5 minutes, or until the absorbance reading stabilizes[2][5].

    • Measure and record the final absorbance at 500 nm (A_final)[7].

    • Repeat the procedure for each biotin standard.

  • Calculation of Degree of Labeling (DOL):

    • Calculate the change in absorbance (ΔA₅₀₀) for your sample and each standard: ΔA₅₀₀ = (0.9 × A_initial) - A_final. The 0.9 factor corrects for the 10% dilution from adding the sample[7].

    • Plot the ΔA₅₀₀ of the standards against their known biotin concentrations to create a standard curve.

    • Determine the molar concentration of biotin in your sample by interpolating its ΔA₅₀₀ on the standard curve[6].

    • Calculate the DOL:

      • DOL = (moles of biotin) / (moles of protein)

Advantages, Limitations, and Expert Insights
  • Trustworthiness Issue - Steric Hindrance: Avidin is a large tetrameric protein (~66 kDa). In densely labeled conjugates, some biotin molecules may be sterically inaccessible to avidin, "buried" within the protein's structure or too close to each other[9]. This leads to an underestimation of the true degree of labeling[9][10]. This is the most critical flaw of the HABA assay.

  • Indirect Measurement: The assay quantifies available biotin, not the attached molecule itself. It operates on the assumption that your NHS-biotin reagent was pure and that the conjugation was successful.

  • Interference: Samples containing colored compounds that absorb near 500 nm can interfere with the assay. Furthermore, highly biotinylated proteins can crosslink the tetrameric avidin, causing precipitation that scatters light and confounds spectrophotometric measurements[9].

UV-Vis Spectrophotometry: A Direct, Non-Destructive Approach

UV-Vis spectrophotometry offers a more direct route to quantifying conjugation, provided the molecule being attached (the "label") has a characteristic absorbance signature.

Principle of Detection

This method relies on the Beer-Lambert Law (A = εcl), which states that absorbance is directly proportional to the concentration of an absorbing species[11]. To determine the DOL, we measure absorbance at two wavelengths: one where the protein primarily absorbs (typically 280 nm, due to Tryptophan and Tyrosine residues) and one at the absorbance maximum (λ_max) of the conjugated label[11][12].

Because the label may also have some absorbance at 280 nm, a correction factor is required to accurately determine the protein concentration before calculating the DOL[13]. This makes the method a self-validating system for determining both final protein concentration and labeling efficiency in a single, non-destructive measurement.

A secondary, less common application of UV-Vis is to monitor the hydrolysis of the NHS ester itself. The N-hydroxysuccinimide leaving group released during both hydrolysis and conjugation has a strong absorbance around 260 nm[14][15][16]. While useful for assessing the stability and reactivity of an NHS ester reagent, it is not practical for quantifying the final DOL on a purified protein due to interference from the protein and any potential nucleic acid contaminants[17].

UV_Vis_Workflow Sample_Prep Sample_Prep Blank_Spec Blank_Spec Measure_A280 Measure_A280 Blank_Spec->Measure_A280 Blank_Prep Blank_Prep Blank_Prep->Blank_Spec Measure_Amax Measure_Amax Measure_A280->Measure_Amax Calc_Prot_Conc Calc_Prot_Conc Measure_A280->Calc_Prot_Conc Calc_Label_Conc Calc_Label_Conc Measure_Amax->Calc_Label_Conc Measure_Amax->Calc_Prot_Conc Correction Factor (CF) Calc_DOL Calc_DOL Calc_Label_Conc->Calc_DOL Calc_Prot_Conc->Calc_DOL

Experimental Protocol: UV-Vis DOL Calculation
  • Materials:

    • Purified protein conjugate in a suitable buffer.

    • UV-transparent cuvettes (quartz is required for measurements below 340 nm)[18].

    • UV-Vis spectrophotometer.

  • Prerequisites (Essential for Calculation):

    • Molar extinction coefficient of the protein at 280 nm (ε_prot).

    • Molar extinction coefficient of the label at its λ_max (ε_label).

    • Correction Factor (CF) = (Absorbance of the free label at 280 nm) / (Absorbance of the free label at its λ_max).

  • Measurement Procedure:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes[19].

    • Fill a quartz cuvette with the buffer used to dissolve the conjugate and use it to blank the instrument.

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λ_max of the label (A_max). The absorbance should ideally be within the linear range of the instrument (typically 0.1 - 1.0)[19].

  • Calculation of Degree of Labeling (DOL):

    • Step 1: Calculate the molar concentration of the label.

      • Concentration_label (M) = A_max / (ε_label × path length)

    • Step 2: Calculate the corrected absorbance of the protein at 280 nm.

      • A_protein_corrected = A₂₈₀ - (A_max × CF)

    • Step 3: Calculate the molar concentration of the protein.

      • Concentration_protein (M) = A_protein_corrected / (ε_prot × path length)

    • Step 4: Calculate the DOL.

      • DOL = Concentration_label / Concentration_protein

Advantages, Limitations, and Expert Insights

The direct UV-Vis method is powerful, rapid, and non-destructive, allowing the analyzed sample to be recovered for downstream applications[11][19].

  • Key Advantage - Direct Measurement: This technique directly measures the concentration of the attached label, providing a more accurate representation of the DOL than an indirect binding assay.

  • Critical Prerequisite: The most significant limitation is the absolute requirement for the attached label to have a distinct chromophore with a known extinction coefficient, preferably with a λ_max well-separated from the 280 nm protein absorbance peak[13]. This method is unsuitable for labels that lack a strong UV-Vis absorbance, such as unconjugated biotin.

  • Spectral Overlap: Even with a correction factor, significant spectral overlap can reduce accuracy. This is why having a label that absorbs at a longer wavelength (e.g., >320 nm) is highly advantageous.

  • Interference: Any impurity that absorbs at either 280 nm or the label's λ_max will lead to inaccurate results. This underscores the importance of using a highly purified conjugate for analysis. Light scattering from aggregated protein can also artificially inflate absorbance readings[20].

Head-to-Head Comparison

FeatureHABA AssayUV-Vis Spectrophotometry
Principle Indirect; competitive colorimetric displacement[6]Direct; absorbance based on Beer-Lambert Law[11]
Detection Target Biotin available to bind avidinChromophore of the conjugated molecule
DOL Accuracy Lower; prone to underestimation due to steric hindrance[9][10]Higher; provides a more direct measure of conjugation
Sample Requirement Specifically for biotinylated moleculesRequires a label with a known absorbance maximum (chromophore)[13]
Common Interferences Colored compounds, sample precipitation, light scattering[8][9]Light scattering, spectral overlap, absorbing impurities[20]
Sample Destructive? Yes, the sample is consumed in the assay[21]No, the sample can be fully recovered[11]
Equipment Standard spectrophotometer or plate reader[8]UV-Vis spectrophotometer (requiring UV lamp and quartz cuvettes)[18]
Throughput Moderate; requires incubation stepsHigh; measurements are nearly instantaneous
Key Advantage Simple, cost-effective, and works for non-chromophoric labels like biotin[8]Rapid, non-destructive, and more accurate for suitable labels[11]
Key Disadvantage Indirect measurement prone to steric hindrance and underestimation[9]Inapplicable for labels without a distinct chromophore[13]

Senior Application Scientist's Recommendation

The choice between the HABA assay and UV-Vis spectrophotometry is dictated entirely by the chemical nature of your conjugate.

  • Choose the HABA Assay when: You are validating the conjugation of biotin itself or another label that lacks a usable chromophore. Be acutely aware of its limitations, especially the potential for underestimation due to steric hindrance. For routine process checks where absolute accuracy is secondary to confirming that a reaction has occurred, the HABA assay is a viable, cost-effective tool.

  • Choose UV-Vis Spectrophotometry when: You are conjugating a molecule with a distinct chromophore (e.g., a fluorescent dye, a drug molecule with aromatic rings, or a chromophoric linker[21]). This method should be your default choice due to its speed, non-destructive nature, and superior accuracy. It is the industry-standard technique for characterizing conjugates like ADCs and fluorescently labeled antibodies.

Ultimately, while these spectrophotometric methods are invaluable for routine validation, the gold standard for absolute, unambiguous determination of the degree of labeling remains mass spectrometry , which can resolve distinct molecular weight shifts corresponding to the addition of each label[13][22]. For critical applications in drug development and manufacturing, UV-Vis data is often complemented with mass spectrometry for comprehensive characterization.

References

  • G-Biosciences. (2017, October 17). How much biotin is coupled to my protein? The HABA/Avidin Assay. [Link]

  • HABA Biotin Quantitation Kit Colorimetric. [Link]

  • Morin, M. A., Zhang, W. P., Mallik, D., & Organ, M. (n.d.). Multipoint monitoring of ester hydrolysis using a movable UV/Vis spectroscopy flow cell. ResearchGate. [Link]

  • Taylor & Francis Online. (2024, September 13). A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein. [Link]

  • ResearchGate. Stability of NHS esters of mPEG5k under accelerated conditions. [Link]

  • Klykov, O., & Weller, M. G. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Anal. Methods, 7(12), 5103-5108. [Link]

  • SeraCare. KPL APPLICATION NOTE - SureLINKTM Chromophoric Biotin Labeling Kit for Labeling and Quantitation of Biotin in Protein Conjugates. [Link]

  • Taylor & Francis Online. (2018, May 16). Fluorometric Assay for Quantitation of Biotin Covalently Attached to Proteins and Nucleic Acids. [Link]

  • Klykov, O., & Weller, M. G. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(12), 5103-5108. [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

  • Creative BioMart. (2024, May 15). Principle and Protocol of Protein Concentration Measurement by UV. [Link]

  • Determination of protein concentration by ultraviolet spectroscopy. [Link]

Sources

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